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  • Product: (2S)-Glycerol-O-beta-D-galactopyranoside
  • CAS: 38841-15-5

Core Science & Biosynthesis

Foundational

Biosynthetic pathways of beta-linked galactosylglycerols

An In-Depth Technical Guide to the Biosynthetic Pathways of Beta-Linked Galactosylglycerols Abstract Galactosylglycerols, particularly monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), are the mo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biosynthetic Pathways of Beta-Linked Galactosylglycerols

Abstract

Galactosylglycerols, particularly monogalactosyldiacylglycerol (MGDG) and digalactosyldiacylglycerol (DGDG), are the most abundant lipids in photosynthetic membranes, constituting the majority of total membrane lipids in plants and cyanobacteria.[1][2] Their unique structural properties are not only fundamental to the architecture of thylakoid membranes but are also critical for the optimal functioning of the photosynthetic machinery.[3] This technical guide provides a comprehensive exploration of the biosynthetic pathways of these vital beta-linked galactosylglycerols. We will dissect the distinct enzymatic routes employed by prokaryotic cyanobacteria and eukaryotic plants, highlighting the evolutionary divergence that has shaped these fundamental processes. Furthermore, this guide delves into the intricate regulatory networks that govern galactolipid synthesis and presents established methodologies for their study, offering valuable insights for researchers in lipid biochemistry, plant biology, and drug development.

Introduction: The Central Role of Galactosylglycerols

In the biosphere, galactosylglycerols are a hallmark of oxygen-evolving photosynthetic organisms.[4] The two primary forms, MGDG and DGDG, account for approximately 50% and 25% of total thylakoid lipids, respectively.[3] This composition is remarkably conserved from cyanobacteria to higher plants, underscoring their essentiality.[3]

  • Monogalactosyldiacylglycerol (MGDG): This lipid has a conical shape and does not form stable bilayers in isolation; instead, it forms non-bilayer hexagonal phases. This property is thought to be crucial for inducing membrane curvature in the highly stacked thylakoid grana.[3]

  • Digalactosyldiacylglycerol (DGDG): In contrast, the addition of a second galactose moiety gives DGDG a more cylindrical shape, allowing it to form stable bilayer membranes.[3]

The precise ratio of MGDG to DGDG is critical for stabilizing thylakoid membranes and ensuring the efficiency of photosynthesis.[1] Beyond their structural role, galactolipids are found tightly bound to photosystem I and II reaction centers, indicating a direct role in the photosynthetic process itself.[3] Given their prevalence in photosynthetic organisms and their absence in many other life forms, the enzymes involved in their biosynthesis represent potential targets for novel herbicides or antimicrobial agents.

The Eukaryotic Pathway: Galactolipid Synthesis in Plant Chloroplasts

In higher plants and algae, the synthesis of galactosylglycerols is a compartmentalized process occurring within the inner and outer envelope membranes of chloroplasts.[5] The pathway utilizes UDP-α-D-galactose as the sugar donor and diacylglycerol (DAG) as the acceptor.

The final and key step in MGDG biosynthesis is catalyzed by MGDG synthase (UDP-galactose:1,2-diacylglycerol 3-β-d-galactosyltransferase).[3] DGDG is subsequently formed by the galactosylation of MGDG.[3]

Key Enzymes and Isoforms

Plants possess multiple isoforms of the core galactolipid synthase enzymes, each with distinct localizations and functions.

  • MGDG Synthases (MGD):

    • Type-A (MGD1): Localized to the inner envelope membrane, MGD1 is responsible for the bulk of MGDG synthesis required for thylakoid biogenesis under normal conditions.[1][5] Knockout mutants of MGD1 show severe defects in chloroplast development, photosynthetic ability, and even embryogenesis, demonstrating its essential role.[3][5]

    • Type-B (MGD2, MGD3): These isoforms are associated with the outer envelope membrane.[3][6] Their expression is strongly induced under phosphate-limiting conditions.[6] They contribute to the production of MGDG that serves as a precursor for DGDG synthesis, which can substitute for phospholipids in extraplastidial membranes during phosphate starvation.[1][5]

  • DGDG Synthases (DGD):

    • DGD1: This enzyme is responsible for the majority of DGDG synthesis for thylakoid membranes.[1] It is believed to catalyze a processive reaction, transferring a galactose from a UDP-galactose donor to MGDG.

    • DGD2: Like the Type-B MGDs, DGD2 expression is strongly induced by phosphate deprivation.[1][7] It provides a UDP-galactose-dependent pathway for synthesizing DGDG, which is crucial for membrane remodeling under nutrient stress.[7][8]

The following diagram illustrates the compartmentalization of the eukaryotic pathway within the chloroplast envelope.

Eukaryotic_Galactolipid_Pathway cluster_cytosol Cytosol cluster_chloroplast Chloroplast cluster_outer_envelope Outer Envelope cluster_inner_envelope Inner Envelope UDP_Gal_cyto UDP-Galactose MGD2_3 MGD2 / MGD3 UDP_Gal_cyto->MGD2_3 Import MGD1 MGD1 UDP_Gal_cyto->MGD1 Import MGDG_outer MGDG MGD2_3->MGDG_outer UDP DGD1_2 DGD1 / DGD2 DGDG_outer DGDG DGD1_2->DGDG_outer UDP MGDG_outer->DGD1_2 UDP-Galactose MGDG_inner MGDG MGD1->MGDG_inner UDP MGDG_inner->DGDG_outer Substrate Transport DAG_pool Diacylglycerol (DAG) DAG_pool->MGD2_3 DAG_pool->MGD1 caption Eukaryotic galactosylglycerol synthesis in the chloroplast envelope.

Caption: Eukaryotic galactosylglycerol synthesis in the chloroplast envelope.

The Prokaryotic Pathway: A Two-Step Process in Cyanobacteria

The biosynthesis of galactolipids in cyanobacteria, the evolutionary ancestors of chloroplasts, follows a fundamentally different route.[9] This distinction provides a fascinating insight into the evolution of photosynthetic membranes. Instead of direct galactosylation of DAG, the cyanobacterial pathway involves a glucolipid intermediate.

  • Glucosylation: The pathway begins with the synthesis of monoglucosyldiacylglycerol (MGlcDG) from DAG and UDP-glucose, catalyzed by a MGlcDG synthase.[4][9]

  • Epimerization: The glucose headgroup of MGlcDG is then converted to galactose through an epimerization reaction, forming MGDG. This crucial step is catalyzed by the epimerase MgdE.[9]

  • Second Galactosylation: Finally, DGDG is synthesized from MGDG by a DGDG synthase known as DgdA, using UDP-galactose as the sugar donor.[4]

Evidence strongly supports that MGlcDG is a precursor to MGDG in all analyzed cyanobacteria.[10] Disruption of the epimerase gene (mgdE) in Synechocystis results in the complete replacement of MGDG and DGDG with MGlcDG, confirming the essentiality of this step.[9]

Prokaryotic_Galactolipid_Pathway DAG Diacylglycerol (DAG) MGlcDG Monoglucosyl- diacylglycerol (MGlcDG) DAG->MGlcDG MGlcDG Synthase + UDP-Glucose MGDG Monogalactosyl- diacylglycerol (MGDG) MGlcDG->MGDG MgdE Epimerase DGDG Digalactosyl- diacylglycerol (DGDG) MGDG->DGDG DgdA Synthase + UDP-Galactose caption Prokaryotic galactosylglycerol synthesis pathway in cyanobacteria.

Caption: Prokaryotic galactosylglycerol synthesis pathway in cyanobacteria.

Regulation of Galactolipid Biosynthesis

The synthesis of MGDG and DGDG is not a static process; it is tightly regulated and coordinated with the overall development and metabolic state of the cell, particularly in response to environmental cues.

Regulatory FactorEffect on Galactolipid SynthesisKey Genes/Enzymes Affected
Light Upregulates synthesis, coordinating with chlorophyll production.MGD1, DGD1
Phosphate (Pi) Starvation Increases DGDG synthesis to replace phospholipids.MGD2, MGD3, DGD2
Plant Hormones (Cytokinin) Plays a crucial role in the light-induced upregulation of synthesis.MGD1, DGD1
Redox State Post-translational control of enzyme activity.MGD1
Phosphatidic Acid (PA) Modulates MGD1 activity through association/dissociation.MGD1

Light and Developmental Control: The expression of MGD1 and DGD1 is induced by light, a process mediated by signaling factors like LONG HYPOCOTYL 5 (HY5) and cytokinin signaling pathways.[11][12] This ensures that the production of the lipid matrix of the thylakoids is tightly coordinated with the synthesis of chlorophyll and photosynthetic proteins during chloroplast biogenesis.[11]

Phosphate Limitation Response: Under conditions of phosphate (Pi) deficiency, plants remodel their membrane lipid composition to conserve phosphate. They downregulate phospholipid synthesis and upregulate the production of non-phosphorous galactolipids.[1] The expression of MGD2, MGD3, and DGD2 is strongly stimulated, leading to an accumulation of DGDG in both chloroplast and extraplastidial membranes, where it can substitute for phosphatidylcholine.[5][6][7]

Experimental Methodologies

Studying the biosynthesis of galactosylglycerols requires a combination of biochemical assays, genetic approaches, and analytical lipidomics. Here, we outline a foundational protocol for assaying MGDG synthase activity from isolated plant chloroplasts.

Workflow: Isolation of Chloroplast Envelopes and MGDG Synthase Assay

This workflow details the key stages from plant tissue harvesting to the quantification of enzyme activity. The causality behind the steps is to first isolate the specific organelle (chloroplast), then purify the sub-organellar compartment where the enzymes of interest are located (envelope membranes), and finally provide the necessary substrates in a controlled environment to measure product formation.

Experimental_Workflow start 1. Harvest Plant Tissue (e.g., Spinach, Pea leaves) homogenize 2. Homogenize in Buffer (Low speed blending) start->homogenize filter 3. Filtration (Through nylon mesh to remove debris) homogenize->filter centrifuge1 4. Differential Centrifugation (Low speed pelleting of intact chloroplasts) filter->centrifuge1 resuspend 5. Resuspend Chloroplast Pellet centrifuge1->resuspend lysis 6. Osmotic Lysis (Hypotonic shock to rupture chloroplasts) resuspend->lysis gradient 7. Sucrose Density Gradient Ultracentrifugation lysis->gradient collect 8. Collect Envelope Fraction (Interface between sucrose layers) gradient->collect assay 9. MGDG Synthase Assay collect->assay quantify 10. Quantify Product (TLC + Scintillation Counting) assay->quantify

Caption: Workflow for chloroplast envelope isolation and enzyme activity assay.

Detailed Protocol: In Vitro MGDG Synthase Activity Assay

This protocol is a self-validating system. The inclusion of heat-inactivated enzyme controls and reactions lacking a key substrate (DAG) are essential to ensure that the observed product formation is due to specific, enzymatic activity and not non-specific chemical reactions or contamination.

A. Materials:

  • Isolated chloroplast envelope membranes (prepared as per workflow above)

  • Reaction Buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 4 mM MgCl₂)

  • Diacylglycerol (DAG) stock solution in chloroform/methanol (2:1, v/v)

  • UDP-[¹⁴C]galactose (radiolabeled substrate)

  • Terminating Solution: Chloroform/Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • TLC plates (Silica Gel 60)

  • TLC Developing Solvent: Chloroform/Methanol/Acetic Acid/Water (e.g., 85:15:10:3.5, v/v/v/v)

  • Scintillation fluid and counter

B. Procedure:

  • Prepare Substrate: In a glass tube, aliquot the desired amount of DAG. Evaporate the solvent under a stream of nitrogen gas to form a thin film.

  • Reaction Setup:

    • To the DAG-coated tube, add the Reaction Buffer.

    • Add a specific amount of chloroplast envelope protein (e.g., 10-50 µg).

    • Pre-incubate the mixture for 5 minutes at 25°C to allow the enzyme to access the substrate.

  • Initiate Reaction: Start the reaction by adding UDP-[¹⁴C]galactose (e.g., to a final concentration of 100 µM).

  • Incubation: Incubate the reaction at 25°C for a defined period (e.g., 15-30 minutes). The time should be within the linear range of product formation.

  • Terminate Reaction: Stop the reaction by adding the Terminating Solution (Chloroform/Methanol). This denatures the enzyme and initiates lipid extraction.

  • Lipid Extraction:

    • Vortex the tube vigorously.

    • Add 0.9% NaCl to induce phase separation.

    • Centrifuge briefly to separate the aqueous (upper) and organic (lower) phases.

  • Analysis:

    • Carefully collect the lower organic phase containing the lipids.

    • Spot the extracted lipids onto a TLC plate.

    • Develop the TLC plate in the developing solvent to separate the different lipid species (MGDG, DGDG, unreacted DAG).

    • Visualize the lipid spots (e.g., with iodine vapor).

    • Scrape the silica corresponding to the MGDG spot into a scintillation vial.

    • Add scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.

  • Controls: Run parallel reactions including:

    • A "no enzyme" control.

    • A "heat-inactivated enzyme" control.

    • A "no DAG" control.

C. Data Interpretation: The amount of radioactivity (in disintegrations per minute, DPM) in the MGDG spot is directly proportional to the amount of product synthesized. Enzyme activity can be calculated and expressed as nmol of galactose incorporated per mg of protein per hour.

Conclusion and Future Perspectives

The biosynthetic pathways of beta-linked galactosylglycerols are central to the existence of photosynthetic life. The stark contrast between the direct galactosylation pathway in plant chloroplasts and the glucolipid-intermediate pathway in cyanobacteria offers a compelling narrative of endosymbiotic evolution. Understanding the intricate regulation of these pathways—by light, nutrients, and other signals—is crucial for comprehending plant growth, development, and stress adaptation. The enzymes in these pathways, being unique to photosynthetic organisms and bacteria, present validated targets for the development of targeted agricultural and therapeutic agents. Future research will likely focus on the precise mechanisms of lipid trafficking between the envelope membranes, the high-resolution structures of the synthases and epimerases, and the complex interplay of the regulatory networks that fine-tune galactolipid homeostasis in a changing environment.

References

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Exploratory

An In-Depth Technical Guide to (2S)-Glycerol-O-beta-D-galactopyranoside (Floridoside) as a Compatible Solute

Foreword In the intricate world of cellular stress response, compatible solutes stand out as remarkable examples of nature's ingenuity. These small organic molecules enable organisms to thrive in environments that would...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of cellular stress response, compatible solutes stand out as remarkable examples of nature's ingenuity. These small organic molecules enable organisms to thrive in environments that would otherwise be inhospitable. Among these fascinating compounds, (2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as Floridoside, has emerged as a molecule of significant interest to researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of Floridoside, from its fundamental biochemical properties to its potential therapeutic applications, with a focus on its role as a compatible solute. As a Senior Application Scientist, my aim is to synthesize the current body of knowledge into a practical and insightful resource, grounded in scientific integrity and validated methodologies.

The Essence of Compatible Solutes: A Primer

To fully appreciate the significance of Floridoside, it is essential to first understand the concept of compatible solutes. Organisms across all domains of life are frequently exposed to environmental stressors, with osmotic stress being one of the most pervasive. Osmotic stress arises from an imbalance in solute concentrations between the intracellular and extracellular environments, leading to a potentially damaging influx or efflux of water.

Compatible solutes are low-molecular-weight organic molecules that cells accumulate to counteract osmotic stress.[1] The term "compatible" underscores their key characteristic: they can be present at high intracellular concentrations without interfering with normal cellular processes, such as enzyme function and protein stability.[2][3] This is in stark contrast to inorganic ions, which can be disruptive to cellular machinery at elevated levels.

The protective mechanism of compatible solutes is multifaceted. They are "preferentially excluded" from the immediate vicinity of proteins, which promotes the hydration of these macromolecules and stabilizes their native, functional conformations.[4] This "osmophobic effect" counteracts the denaturing effects of high ionic strength and dehydration.

(2S)-Glycerol-O-beta-D-galactopyranoside (Floridoside): A Closer Look

Floridoside is a galactosylglycerol, a type of glycoside, predominantly found in red algae (Rhodophyta), where it serves as a primary product of photosynthesis and a key player in osmoadaptation.[5][6] Its unique chemical structure and biophysical properties make it an exceptionally effective compatible solute.

Chemical Structure and Properties

The chemical structure of Floridoside is (2S)-2-O-α-D-galactopyranosyl-glycerol. This seemingly simple molecule possesses several key features that contribute to its function:

  • High Hydrophilicity: The multiple hydroxyl groups on both the galactose and glycerol moieties render Floridoside highly soluble in water, a prerequisite for an effective osmolyte.

  • Neutral Charge: At physiological pH, Floridoside is a neutral molecule, preventing any disruptive interactions with charged cellular components.

  • Stereochemistry: The specific (2S) configuration is crucial for its biological activity and recognition by the enzymes involved in its metabolism.

PropertyValueSource
Molecular Formula C9H18O8[7]
Molecular Weight 254.23 g/mol [7]
Appearance White crystalline solid[7]

The Physiological Role of Floridoside in Osmotic Stress

Red algae, often inhabiting intertidal zones, are subject to fluctuating salinity levels. The accumulation of Floridoside is a primary mechanism by which these organisms counteract the osmotic stress imposed by these changes.

When faced with a hyperosmotic environment (higher external salt concentration), red algae rapidly synthesize and accumulate Floridoside. This increases the intracellular solute concentration, thereby reducing the water potential gradient and preventing excessive water loss. Conversely, in a hypoosmotic environment, Floridoside is quickly catabolized to prevent an excessive influx of water that could lead to cell lysis.

The signaling pathways that regulate Floridoside metabolism in response to osmotic stress are complex and involve a cascade of events that sense changes in turgor pressure and ionic strength. While the complete picture is still emerging, it is clear that these pathways are finely tuned to maintain cellular homeostasis in a dynamic environment.[8][9][10]

Biosynthesis of Floridoside

The biosynthesis of Floridoside is a two-step enzymatic process that occurs in the cytoplasm of red algal cells.

Floridoside_Biosynthesis cluster_0 Enzymatic Steps UDP_Gal UDP-Galactose FPP Floridoside-5'-Phosphate UDP_Gal->FPP Floridoside-5'-Phosphate Synthase (FPPS) G3P Glycerol-3-Phosphate G3P->FPP Floridoside (2S)-Glycerol-O-beta-D-galactopyranoside (Floridoside) FPP->Floridoside Floridoside-5'-Phosphate Phosphatase (FPPP)

Caption: Biosynthetic pathway of Floridoside.

The key enzymes in this pathway are:

  • Floridoside-5'-Phosphate Synthase (FPPS): This enzyme catalyzes the transfer of a galactosyl group from UDP-galactose to glycerol-3-phosphate, forming floridoside-5'-phosphate.

  • Floridoside-5'-Phosphate Phosphatase (FPPP): This enzyme dephosphorylates floridoside-5'-phosphate to yield the final product, Floridoside.

Experimental Protocols: A Practical Guide

The study of Floridoside requires robust and reliable experimental methodologies. This section provides detailed protocols for the extraction, quantification, and functional analysis of this important compatible solute.

Extraction of Floridoside from Red Algae

The choice of extraction solvent is critical for obtaining a high yield of Floridoside while minimizing the co-extraction of interfering compounds. A commonly used and effective method is a biphasic solvent system of methanol, chloroform, and water.

Rationale: This solvent system effectively partitions the cellular components. Methanol disrupts cell membranes and denatures proteins, releasing intracellular metabolites. Chloroform dissolves lipids and other nonpolar molecules, while water extracts the polar compounds, including Floridoside. The resulting biphasic system allows for the separation of the polar (containing Floridoside) and nonpolar phases.[11][12][13]

Protocol:

  • Sample Preparation: Harvest fresh red algal biomass and rinse with distilled water to remove excess salt and debris. Lyophilize (freeze-dry) the biomass to a constant weight.

  • Homogenization: Grind the lyophilized biomass to a fine powder using a mortar and pestle or a tissue homogenizer.

  • Extraction:

    • To 100 mg of powdered biomass, add 2 mL of a pre-chilled (-20°C) mixture of methanol:chloroform:water (12:5:3 v/v/v).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

    • Centrifuge at 10,000 x g for 15 minutes at 4°C.

  • Phase Separation:

    • Carefully collect the supernatant.

    • Add 1 mL of chloroform and 1.5 mL of water to the supernatant.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Polar Phase: The upper aqueous phase contains the polar metabolites, including Floridoside. Carefully collect this phase and transfer it to a new tube.

  • Drying and Reconstitution: Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a known volume of ultrapure water or a suitable solvent for subsequent analysis.

Quantification of Floridoside by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of Floridoside. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like Floridoside.

Rationale for HILIC: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous solvent. This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like Floridoside, partition into this aqueous layer and are retained. The elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This provides excellent separation for highly polar compounds that are poorly retained in traditional reversed-phase chromatography.[8][10][14][15][16]

Protocol:

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A HILIC column (e.g., an amide-based column) is recommended for optimal separation.

  • Mobile Phase:

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase B (e.g., 95%) and gradually decrease to a lower percentage over the course of the run to elute the polar analytes.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for Floridoside. The precursor ion will be the deprotonated molecule [M-H]⁻. Product ions are generated by fragmentation in the collision cell.

    • Quantification: Generate a standard curve using a certified Floridoside standard of known concentrations. The concentration of Floridoside in the samples is determined by comparing their peak areas to the standard curve.[1][17][18]

ParameterSettingRationale
Column HILIC (Amide)Excellent retention and separation of polar carbohydrates.[10][15]
Mobile Phase Acetonitrile/Water with Ammonium AcetateProvides good peak shape and is compatible with MS.[17]
Ionization ESI-Floridoside readily forms a stable [M-H]⁻ ion.[1]
Detection MRMHighly specific and sensitive for quantification in complex matrices.[19]

Therapeutic Potential and Drug Development Insights

Beyond its fundamental role in osmoadaptation, Floridoside has garnered significant attention for its potential therapeutic properties, making it a promising candidate for drug development.

Immunomodulatory Activity

Floridoside has been shown to be a potent activator of the classical complement pathway, a key component of the innate immune system.[7][20] This activity is thought to be mediated by the structural similarity of Floridoside to the xenoantigen Gal alpha 1-3 Gal.[17] This immunomodulatory property suggests that Floridoside could be explored for applications in immunotherapy and as an adjuvant in vaccines.

Experimental Workflow for Assessing Complement Activation:

Complement_Activation_Workflow Floridoside Floridoside Solution Incubation1 Incubate at 37°C Floridoside->Incubation1 NHS Normal Human Serum (NHS) NHS->Incubation1 Incubation2 Incubate at 37°C Incubation1->Incubation2 Sensitized_Erythrocytes Antibody-Sensitized Sheep Erythrocytes Sensitized_Erythrocytes->Incubation2 Lysis_Measurement Measure Erythrocyte Lysis (Spectrophotometry) Incubation2->Lysis_Measurement

Caption: Workflow for Hemolytic Assay.

Antioxidant Properties

Floridoside exhibits significant antioxidant activity, which is attributed to its ability to scavenge free radicals and upregulate the expression of endogenous antioxidant enzymes.[21][22][23] Studies have shown that Floridoside can activate the Nrf2/ARE signaling pathway, a key regulator of the cellular antioxidant response.[21][22] This dual action of direct radical scavenging and induction of cellular defense mechanisms makes Floridoside a compelling molecule for the development of treatments for diseases associated with oxidative stress.

Quantitative Antioxidant Activity of Floridoside:

AssayIC50 Value (µM)Cell LineSource
DPPH Radical Scavenging Varies by study-[24] (general reference)
Inhibition of Oxidative Burst 83 ± 7Human Neutrophils

Note: IC50 values can vary depending on the specific experimental conditions.

The antioxidant mechanism of floridoside involves the activation of the p38/ERK MAPK-Nrf2 pathway, leading to the upregulation of heme oxygenase-1 (HO-1) and other antioxidant enzymes.[21][22][25]

Future Perspectives and Conclusion

(2S)-Glycerol-O-beta-D-galactopyranoside (Floridoside) is more than just a simple sugar derivative; it is a testament to the elegant solutions that nature has evolved to cope with environmental challenges. Its role as a compatible solute in red algae is well-established, and the underlying biochemical and physiological mechanisms are becoming increasingly clear.

For researchers and scientists, Floridoside offers a fascinating model system for studying osmoadaptation and stress response. For drug development professionals, its immunomodulatory and antioxidant properties present exciting opportunities for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in these areas.

As we continue to explore the vast biodiversity of the marine environment, it is certain that we will uncover more molecules with unique and valuable properties. Floridoside stands as a prime example of the immense potential that lies within these natural sources, waiting to be harnessed for the benefit of human health.

References

  • HILIC – New Separation Principle in Chromatography ?. lci-koeln.de. Published February 16, 2016. [Link]

  • Leliaert, F., et al. Multi-omics analysis of green lineage osmotic stress pathways unveils crucial roles of different cellular compartments. bioRxiv. Published July 20, 2021. [Link]

  • Leliaert, F., et al. Multi-omics analysis of green lineage osmotic stress pathways unveils crucial roles of different cellular compartments. Nature Communications. Published July 16, 2024. [Link]

  • Ochsenkühn, M. A., et al. The role of floridoside in osmoadaptation of coral-associated algal endosymbionts to high-salinity conditions. Science Advances. Published August 16, 2017. [Link]

  • Dong, M. Hydrophilic Interaction Chromatography. LCGC North America. Published February 17, 2026. [Link]

  • Fu, Q., et al. Separation of carbohydrates using hydrophilic interaction liquid chromatography. Journal of Chromatography A. Published September 20, 2013. [Link]

  • Courtois, A., et al. Floridoside Extracted from the Red Alga Mastocarpus stellatus Is a Potent Activator of the Classical Complement Pathway. Marine Drugs. Published July 10, 2008. [Link]

  • Chen, J., et al. Determination of Floridoside and Isofloridoside in Red Algae by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters. Published August 8, 2014. [Link]

  • Martínez-García, M., & van der Maarel, M. J. E. C. Floridoside production by the red microalga Galdieria sulphuraria under different conditions of growth and osmotic stress. AMB Express. Published September 13, 2016. [Link]

  • Svec, F. Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Pharmaceutical Research. Published September 25, 2020. [Link]

  • Voolstra, C. R. Homing in on a stress-busting molecule. Nature Middle East. Published August 28, 2017. [Link]

  • Chen, J., et al. Determination of Floridoside and Isofloridoside in Red Algae by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters. Published August 8, 2014. [Link]

  • Goyen, S., et al. High levels of floridoside at high salinity link osmoadaptation with bleaching susceptibility in the cnidarian-algal endosymbiosis. Journal of Experimental Biology. Published December 16, 2019. [Link]

  • Martínez-García, M., & van der Maarel, M. J. E. C. Floridoside production by the red microalga Galdieria sulphuraria under different conditions of growth and osmotic stress. PubMed. Published September 13, 2016. [Link]

  • Niu, T., et al. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway. Marine Drugs. Published February 10, 2020. [Link]

  • Ghosh, S. K., et al. Membrane protein stability depends on the concentration of compatible solutes--a single molecule force spectroscopic study. PubMed. Published November 15, 2013. [Link]

  • Kumar, V., et al. Stabilization of proteins by co-solute engineering: Soft interactions vs volume exclusion. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Published January 1, 2016. [Link]

  • Vagenende, V., et al. Mechanisms of Protein Stabilization and Prevention of Protein Aggregation by Glycerol. Biophysical Journal. Published August 10, 2025. [Link]

  • Courtois, A., et al. Floridoside Extracted From the Red Alga Mastocarpus Stellatus Is a Potent Activator of the Classical Complement Pathway. PubMed. Published July 10, 2008. [Link]

  • Niu, T., et al. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway. PubMed. Published February 10, 2020. [Link]

  • Singh, S., & Singh, S. M. Mechanism of Stabilization of Proteins by Poly-hydroxy Co-solvents: Concepts and Implications in Formulation Development. American Pharmaceutical Review. Published May 10, 2012. [Link]

  • Niu, T., et al. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway. PMC. Published February 10, 2020. [Link]

  • Semmouri, I., et al. Floridoside originating from red algae (Rhodophyta): Review on the occurrence, extraction and potential applications for human health and aquaculture. ResearchGate. Published October 22, 2025. [Link]

  • Pereira, D. M., et al. Floridoside Phosphotriester Derivatives. RUN. Published July 3, 2025. [Link]

  • Niu, T., et al. Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway. ResearchGate. Published January 10, 2026. [Link]

  • Goedl, C., et al. A High-Yielding Biocatalytic Process for the Production of 2-O-(α-D-Glucopyranosyl)-sn-glycerol. Angewandte Chemie International Edition. Published November 21, 2008. [Link]

  • Carpenter, J. F., & Crowe, J. H. The mechanism of cryoprotection of proteins by solutes. ResearchGate. Published January 1, 1988. [Link]

  • Al-Bousafi, A. Why do we mostly use methanol and water in plant metabolite extraction?. ResearchGate. Published September 8, 2017. [Link]

  • Al-Zaydi, K. M. IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Published N/A. [Link]

  • Varki, A., et al. Chemical and Enzymatic Synthesis of Glycans. Essentials of Glycobiology, 2nd edition. Published 2009. [Link]

  • Wei, W., et al. Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol. PubMed. Published December 1, 2013. [Link]

  • Du, J., et al. An improved method for extraction of polar and charged metabolites from cyanobacteria. PMC. Published October 4, 2018. [Link]

  • Unknown. Methanol/Chloroform/Water (MCW) extraction of freeze dried leaves/roots. Unknown Source. Published N/A. [Link]

  • Boos, W. Synthesis of (2R)-glycerol-o-beta-D-galactopyranoside by beta-galactosidase. PubMed. Published 1982. [Link]

  • Schenk, S., et al. Advances in Lipid Extraction Methods—A Review. PMC. Published December 20, 2021. [Link]

  • Toth, G., et al. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry. PMC. Published N/A. [Link]

  • Liu, J., et al. 2-O-α-D-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improve. Microbial Cell Factories. Published N/A. [Link]

  • Lee, S., et al. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Published October 2, 2024. [Link]

  • Jaiswal, D., et al. A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). Frontiers in Plant Science. Published N/A. [Link]

  • Petrova, T., et al. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. MDPI. Published February 5, 2023. [Link]

Sources

Foundational

Stereochemical Architecture of Galactosylglycerols: A Technical Guide

Executive Summary Galactosylglycerols (GGs) represent a class of low-molecular-weight glycosides and lipid headgroups critical to stress adaptation in marine organisms and membrane stability in cyanobacteria. While chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Galactosylglycerols (GGs) represent a class of low-molecular-weight glycosides and lipid headgroups critical to stress adaptation in marine organisms and membrane stability in cyanobacteria. While chemically simple—comprising galactose and glycerol—their stereochemical diversity dictates their biological function. The distinction between Floridoside (2-O-


-D-galactopyranosyl-glycerol) and Isofloridoside  (1-O-

-D-galactopyranosyl-glycerol), alongside their enantiomeric glycerol configurations (D vs. L), presents a significant analytical challenge.

This guide provides a rigorous framework for the stereochemical definition, biosynthetic tracking, and spectroscopic differentiation of these isomers. It moves beyond basic description to offer actionable protocols for distinguishing the thermodynamically distinct


-linkages found in nature from the 

-linkages often produced in non-stereoselective synthetic routes.

Structural Landscape & Stereochemistry

The core complexity of galactosylglycerols arises from two stereochemical pivot points: the glycosidic linkage (


 vs. 

) and the chirality of the glycerol backbone (pro-chiral vs. chiral).
The Major Isomers

In biological systems, particularly red algae (Rhodophyta), the dominant forms are


-linked.
IsomerIUPAC DescriptionGlycerol ChiralityLinkage
Floridoside 2-O-

-D-galactopyranosyl-glycerol
Achiral (Meso)*

-(1$\to$2)
D-Isofloridoside 1-O-

-D-galactopyranosyl-D-glycerol
Chiral (

)

-(1$\to$1)
L-Isofloridoside 1-O-

-D-galactopyranosyl-L-glycerol
Chiral (

)

-(1$\to$1)
Artificial/Lipid GG 3-O-

-D-galactopyranosyl-sn-glycerol
Chiral

-(1$\to$3)

*Note: While glycerol itself is pro-chiral, substitution at C2 creates a plane of symmetry in the glycerol moiety, though the attached galactose renders the whole molecule chiral.

Visualization of Stereochemical Divergence

The following diagram illustrates the structural relationship between the primary isomers.

G Root Galactosylglycerol Core (Galactose + Glycerol) Linkage Glycosidic Linkage Type Root->Linkage Alpha alpha-Linkage (Natural Solutes) Linkage->Alpha Enzymatic (TPS) Beta beta-Linkage (Lipids/Synthetic) Linkage->Beta Lipid Catabolism / Chem. Synth. Pos Glycerol Substitution Position Alpha->Pos Flor Floridoside (2-O-substituted) Osmoprotectant Pos->Flor C2 Attachment Iso Isofloridoside (1-O-substituted) Secondary Metabolite Pos->Iso C1 Attachment Chiral Glycerol Chirality Iso->Chiral D_Iso D-Isofloridoside (2R-glycerol) Chiral->D_Iso L_Iso L-Isofloridoside (2S-glycerol) Chiral->L_Iso

Figure 1: Stereochemical hierarchy of galactosylglycerols distinguishing linkage types and glycerol regioisomerism.

Biosynthetic Pathways & Stereocontrol

Understanding the biosynthesis is crucial for researchers aiming to produce these compounds enzymatically, as chemical synthesis often yields racemic mixtures of the glycerol backbone or mixed anomers.

The Floridoside Pathway

Nature achieves 100% stereoselectivity for the


-linkage using a specific glycosyltransferase mechanism involving UDP-Galactose and Glycerol-3-Phosphate (G3P).

Mechanism:

  • Retention of Configuration: The enzyme Floridoside Phosphate Synthase (FPS) catalyzes the transfer of galactose. Unlike typical inverting glycosyltransferases, this pathway results in an

    
    -linkage, suggesting a specific retention mechanism or a double-displacement reaction.
    
  • Dephosphorylation: The intermediate Floridoside Phosphate is hydrolyzed by a specific phosphatase to yield the neutral osmolyte.

Biosynthesis UDP UDP-Galactose FPS Floridoside Phosphate Synthase (FPS) UDP->FPS G3P Glycerol-3-Phosphate G3P->FPS FP Floridoside Phosphate (Phosphorylated Intermediate) FPS->FP Glycosyl Transfer (alpha-retention) FPP Floridoside Phosphate Phosphatase Flor Floridoside (2-O-alpha-D-galactosyl-glycerol) FPP->Flor Dephosphorylation FP->FPP

Figure 2: Enzymatic pathway for Floridoside production ensuring alpha-anomeric specificity.

Analytical Protocol: Distinguishing Isomers

For drug development professionals isolating these compounds from natural sources or verifying synthetic batches, NMR spectroscopy is the primary validation tool. Mass spectrometry (MS) alone cannot easily distinguish the regioisomers (2-O vs 1-O) without derivatization.

NMR Spectroscopy: The Gold Standard

To validate stereochemistry, you must focus on two specific regions of the spectrum: the Anomeric Proton and the Glycerol Backbone Carbons .

A. Determining Linkage (

vs

)

The coupling constant (


) between H-1 and H-2 of the galactose ring is diagnostic.
Parameter

-Anomer (Natural)

-Anomer (Synthetic/Lipid)
Mechanistic Reason
Coupling (

)
3.0 – 4.0 Hz 7.0 – 9.0 Hz Karplus relationship:

has eq-ax geometry (small angle),

has ax-ax (180° angle).
Chemical Shift (

)

~4.9 – 5.2 ppm

~4.4 – 4.6 ppm
Anomeric effect shields the

-proton more than the

.
B. Distinguishing Floridoside from Isofloridoside (

C NMR)

The site of attachment shifts the carbon signal downfield (glycosylation shift).

  • Floridoside (2-O-sub):

    • Glycerol C2: Significant downfield shift (

      
       ~78-80 ppm).
      
    • Glycerol C1/C3: Equivalent (symmetric) if resolution is low, or diastereotopic in high-field, appearing upfield (

      
       ~61-63 ppm).
      
  • Isofloridoside (1-O-sub):

    • Glycerol C1: Downfield shift (

      
       ~70-72 ppm).
      
    • Glycerol C2: Upfield (free OH,

      
       ~70 ppm).
      
    • Glycerol C3: Upfield (free OH,

      
       ~63 ppm).
      
Chromatographic Separation (GC-MS)

Direct HPLC often fails to resolve D/L-isofloridoside. The recommended protocol involves derivatization.

Protocol:

  • Lyophilize sample (remove water completely).

  • Derivatize with TMS (Trimethylsilyl) reagents (e.g., BSTFA + 1% TMCS) at 70°C for 60 mins.

  • Analyze via GC-MS on a non-polar column (e.g., DB-5).

    • Result: Floridoside elutes separately from Isofloridoside.

    • Note: To separate D- and L-Isofloridoside, a chiral GC column or derivatization with a chiral agent (like Mosher's acid chloride) is required prior to analysis.

Comparative Data Summary

FeatureFloridosideIsofloridoside
IUPAC Name 2-O-

-D-galactopyranosyl-glycerol
1-O-

-D-galactopyranosyl-glycerol
Natural Source Red Algae (Porphyra, Galdieria)Aged/Stressed Algae, degradation product
Glycerol Symmetry Symmetric (Meso-like substitution)Asymmetric (Chiral center at C2)
Biological Role Primary Osmolyte, Carbon StorageSecondary Osmolyte, Stress Marker
Diagnostic NMR Glycerol C2 deshielded (>C1/C3)Glycerol C1 deshielded
Stability High (non-reducing)High (non-reducing)

References

  • Wei, W. et al. (2013). Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol. Food Chemistry. Link

  • Hama, Y. et al. (2015). Characterization of isofloridoside in nori Pyropia yezoensis cultivated in the Ariake Sea, Japan.[1][2] Journal of Applied Phycology. Link

  • Pade, N. et al. (2015). Floridoside and isofloridoside are synthesized by trehalose 6-phosphate synthase-like enzymes in the red alga Galdieria sulphuraria.[3] New Phytologist. Link

  • Bondu, S. et al. (2007).[4] Separation of floridoside and isofloridosides by HPLC and complete 1H and 13C NMR spectral assignments for D-isofloridoside. Carbohydrate Research.[4] Link

  • Kowalska, S. et al. (2014). Synthesis of galactosyl glycerol from guar gum by transglycosylation of α-galactosidase. Food Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Enzymatic synthesis of (2S)-Glycerol-O-beta-D-galactopyranoside protocols

This Application Note provides a comprehensive technical guide for the enzymatic synthesis of (2S)-Glycerol-O- -D-galactopyranoside (also referred to as (2S)-glyceryl- -galactoside or specific stereoisomers of 3-O- -D-ga...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the enzymatic synthesis of (2S)-Glycerol-O-


-D-galactopyranoside  (also referred to as (2S)-glyceryl-

-galactoside or specific stereoisomers of 3-O-

-D-galactopyranosyl-sn-glycerol).

While the "natural" substrate for E. coli


-galactosidase is often cited as the (2R) isomer, industrial and preparative synthesis using eukaryotic 

-galactosidases (e.g., Kluyveromyces lactis) typically yields a racemic or diastereomeric mixture. This protocol focuses on the high-yield transglycosylation route using K. lactis

-galactosidase, followed by purification strategies necessary to isolate the target glycoside from the reaction mixture.

Application Note: Enzymatic Synthesis of (2S)-Glycerol-O- -D-galactopyranoside[1]

Executive Summary

Glyceryl galactosides (GG) are valuable low-molecular-weight osmolytes and therapeutic chaperones. Unlike chemical synthesis, which requires tedious protection/deprotection steps, enzymatic synthesis using


-galactosidases (EC 3.2.1.23) offers a single-step, green route under mild conditions. This guide details the transglycosylation  protocol using Lactose  as the donor and Glycerol  as the acceptor. It addresses the critical challenge of controlling water activity (

) to favor synthesis over hydrolysis and outlines the downstream processing required to fractionation the resulting isomeric mixture (2R/2S) if enantiopurity is required.

Scientific Background & Mechanism[1][2][3]

The Reaction System

-Galactosidases catalyze both hydrolysis and transglycosylation.[1] The reaction proceeds via a double-displacement mechanism involving a covalent galactosyl-enzyme intermediate.
  • Galactosylation: The enzyme nucleophile attacks the anomeric center of the donor (Lactose), releasing glucose and forming the Galactosyl-Enzyme Intermediate.

  • Degalactosylation (Transfer):

    • Hydrolysis: Water attacks the intermediate

      
       Galactose (Thermodynamically favored in dilute aqueous solution).
      
    • Transglycosylation: Glycerol (Acceptor) attacks the intermediate

      
       Glyceryl-
      
      
      
      -galactoside (Kinetically controlled).

Stereochemical Note: Glycerol is a pro-chiral molecule. Glycosylation at the primary hydroxyl positions (C1 or C3) creates a chiral center at C2.

  • Pro-R attack: Yields (2R)-glyceryl-

    
    -galactoside.[2][3]
    
  • Pro-S attack: Yields (2S)-glyceryl-

    
    -galactoside.
    
  • Kluyveromyces lactis

    
    -galactosidase typically produces a mixture of (2R) and (2S) isomers (approx. 60:40 to 50:50 ratio), whereas E. coli LacZ has shown preference for the (2R) pathway.
    
Reaction Pathway Diagram

ReactionPathway Lactose Lactose (Donor) Complex Galactosyl-Enzyme Intermediate Lactose->Complex Galactosylation Enzyme β-Galactosidase (Free Enzyme) Enzyme->Complex Galactosylation Glucose Glucose (By-product) Complex->Glucose Galactose Galactose (Hydrolysis Product) Complex->Galactose Hydrolysis (High Water) Product (2S)-Glyceryl-β-galactoside (Target) Complex->Product Transglycosylation (High Glycerol) Isomer (2R)-Glyceryl-β-galactoside (Isomer) Complex->Isomer Mixed Regioselectivity Glycerol Glycerol (Acceptor) Glycerol->Product + Glycerol Water Water (Hydrolysis) Water->Galactose + H2O

Caption: Kinetic mechanism of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-galactosidase transglycosylation.[4][5][6][7][8] High acceptor (glycerol) concentration shifts the pathway toward glycoside synthesis.

Materials & Equipment

Reagents
  • Enzyme:

    
    -Galactosidase from Kluyveromyces lactis (e.g., Maxilact® LGi or equivalent). Activity > 3000 NLU/g.
    
    • Alternative:

      
      -Galactosidase from Bacillus circulans (Biolacta) for higher thermal stability.
      
  • Donor:

    
    -Lactose monohydrate (Pharma grade).
    
  • Acceptor: Glycerol (99.5% purity).

  • Buffer: Potassium Phosphate Buffer (50 mM, pH 6.5 - 7.0).

  • Stop Solution: 1 M

    
     or heat source (100°C).
    
  • Magnesium Chloride (

    
    ):  Cofactor (1 mM final concentration).
    
Equipment
  • Thermostatic shaking water bath or bioreactor.

  • HPLC system (RI Detector).

  • Rotary Evaporator.

  • Activated Charcoal column or Cation Exchange Resin (e.g., Dowex 50W).

Experimental Protocol: Batch Transglycosylation

This protocol is optimized for high yield by maximizing the acceptor:donor ratio to suppress hydrolysis.

Step 1: Substrate Preparation
  • Prepare a 50 mM Potassium Phosphate Buffer (pH 6.5) containing 1 mM

    
    .
    
  • Dissolve Lactose in the buffer to a final concentration of 20% w/v (approx. 600 mM) .

    • Note: Heating to 50°C may be required to fully dissolve lactose at this concentration.

  • Add Glycerol to the mixture to achieve a Glycerol:Lactose molar ratio of 10:1 .

    • Calculation: For 100 mL of 600 mM Lactose (60 mmol), add 600 mmol Glycerol (

      
       55.2 g).
      
    • Critical: The high glycerol concentration lowers water activity (

      
      ), favoring synthesis.
      
Step 2: Enzymatic Reaction
  • Equilibrate the substrate mixture to 40°C .

  • Initiate the reaction by adding

    
    -Galactosidase  (30 U per gram of Lactose).
    
  • Incubate with gentle agitation (150 rpm) at 40°C.

  • Time Course: Monitor the reaction at 2, 4, 8, 24, and 48 hours.

    • Target: Maximum yield is typically reached between 24–48 hours depending on enzyme load.

Step 3: Reaction Termination
  • Once lactose conversion >60% (checked via HPLC) or yield plateaus, stop the reaction.

  • Heat Inactivation: Incubate at 100°C for 10 minutes to denature the enzyme.

  • Centrifuge at 10,000 x g for 15 minutes to remove precipitated protein.

Purification & Isolation (Downstream Processing)

The reaction mixture contains the target GG, unreacted glycerol, glucose, galactose, and residual lactose.

Workflow Diagram

PurificationProcess RawMix Crude Reaction Mixture (GG, Glycerol, Glc, Gal, Lac) Yeast Yeast Treatment (Optional) RawMix->Yeast Remove Glc/Gal Charcoal Activated Charcoal Column RawMix->Charcoal Direct Load Yeast->Charcoal Load Supernatant Elution1 Elute: Water (Removes Glycerol/Monosaccharides) Charcoal->Elution1 Elution2 Elute: 10-15% Ethanol (Elutes Glyceryl Galactoside) Charcoal->Elution2 Elution3 Elute: 50% Ethanol (Removes Lactose) Charcoal->Elution3 Final Purified GG (Mixture of 2S/2R) Elution2->Final Evaporation

Caption: Fractionation strategy using Activated Charcoal Chromatography to isolate Glyceryl Galactoside.

Detailed Purification Steps
  • Removal of Monosaccharides (Optional but Recommended):

    • Add Saccharomyces cerevisiae (Baker's yeast) to the crude mixture and incubate at 30°C for 24h. The yeast selectively consumes Glucose and Galactose, simplifying chromatography.

    • Centrifuge and filter (0.22

      
      m).
      
  • Activated Charcoal Chromatography:

    • Pack a column with Activated Charcoal (pre-washed with HCl and water).

    • Load: Apply the filtered reaction mixture.

    • Wash: Elute with distilled water (2-3 column volumes) to remove unreacted Glycerol (which does not bind) and remaining monosaccharides.

    • Elution (Gradient): Apply a stepwise Ethanol gradient (0%

      
       50%).
      
      • 0-5% EtOH: Elutes residual monosaccharides.

      • 10-20% EtOH: Target Fraction ((2S)/(2R)-Glyceryl-

        
        -galactoside). 
        
      • 30-50% EtOH: Elutes residual Lactose and higher oligosaccharides.

  • Isomer Separation (If pure (2S) is required):

    • The 10-20% EtOH fraction contains the diastereomeric mixture.

    • Preparative HPLC: Use a C18 column or Amide-80 column.

    • Mobile Phase: Acetonitrile:Water (80:20).

    • The (2R) and (2S) isomers often show slight retention time differences due to the spatial arrangement of the glycerol tail. Collect fractions and verify via optical rotation or NMR.

Analytical Characterization

Validating the synthesis requires distinguishing the product from hydrolysis by-products.

HPLC Method[9][11]
  • Column: Bio-Rad Aminex HPX-87H or Carbohydrate Analysis Column (e.g., Waters XBridge Amide).

  • Detector: Refractive Index (RID).

  • Mobile Phase: 5 mM

    
     (for Aminex) or Acetonitrile:Water (75:25) (for Amide).
    
  • Flow Rate: 0.6 mL/min.

  • Temperature: 50°C.

Data Interpretation:

Peak IdentityApprox. Retention Time (Amide Column)Notes
Glycerol~4.0 minBroad peak, elutes first/early
Glyceryl-

-Gal
~6.5 min Target Peak
Glucose~8.0 minBy-product
Galactose~9.0 minHydrolysis product
Lactose~12.0 minUnreacted Donor
NMR Verification (Key Signals)

To confirm the (2S) vs (2R) structure,


-NMR is definitive.
  • Anomeric Carbon (Galactose C1):

    
     ~103-104 ppm (confirming 
    
    
    
    -linkage).
  • Glycerol Carbons:

    • C1/C3 (unsubstituted):

      
       ~63 ppm.
      
    • C2 (methine):

      
       ~70-72 ppm.
      
    • Shift Difference: The chemical shift of the glycerol carbons will differ slightly between the (2R) and (2S) diastereomers.

References

  • Wei, W., et al. (2013).

    
    -galactosidase catalysed reverse hydrolysis of galactose and glycerol."[4] Food Chemistry, 141(3), 3085-3092.[4] Link
    
  • Silhavy, T. J., & Boos, W. (1973). "A convenient synthesis of (2R)-glyceryl-

    
    -D-galactopyranoside."[2][3] Journal of Biological Chemistry, 248(18), 6571-6574.[2][3] Link
    
  • Pérez-Sánchez, M., et al. (2011). "Solvents derived from glycerol modify classical regioselectivity in the enzymatic synthesis of disaccharides with Biolacta

    
    -galactosidase."[7][8] Green Chemistry, 13, 2810-2816. Link
    
  • Klewicki, R. (2015).

    
    -Galactosidase from Kluyveromyces lactis." Polish Journal of Food and Nutrition Sciences, 65(4). Link
    

Sources

Application

Application Notes & Protocols for the Chemical Synthesis of (2S)-Glycerol-O-β-D-galactopyranoside

For Distribution To: Researchers, scientists, and drug development professionals. Preamble: The Strategic Synthesis of a Key Glycoconjugate (2S)-Glycerol-O-β-D-galactopyranoside, systematically named 3-O-β-D-galactopyran...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Preamble: The Strategic Synthesis of a Key Glycoconjugate

(2S)-Glycerol-O-β-D-galactopyranoside, systematically named 3-O-β-D-galactopyranosyl-sn-glycerol, is a fundamental structural motif found in a variety of biologically significant glycoglycerolipids. These molecules are integral components of cell membranes and are involved in cellular recognition, signaling, and host-pathogen interactions. The precise chemical synthesis of this molecule is a non-trivial endeavor, demanding rigorous control over both regioselectivity at the glycerol backbone and stereoselectivity at the anomeric center of the galactose.

This document provides a comprehensive guide to a robust and reliable chemical synthesis of (2S)-Glycerol-O-β-D-galactopyranoside from D-galactose. The presented strategy is rooted in classical carbohydrate chemistry, employing the venerable Koenigs-Knorr glycosylation reaction, which, despite being over a century old, remains a cornerstone of stereoselective glycoside synthesis.[1][2] We will elucidate the causal relationships behind each strategic choice, from the selection of protecting groups to the specific reaction conditions, thereby providing a protocol that is not merely a series of steps but a self-validating synthetic system.

I. Overall Synthetic Strategy and Design

The synthesis is designed around a convergent [1+2] strategy, wherein a protected and activated galactose donor is coupled with a stereochemically defined glycerol acceptor. This approach allows for independent preparation and purification of the key fragments before the crucial glycosylation step.

The core tenets of this synthetic plan are:

  • Stereocontrol of the Glycosidic Bond: Achieving the desired β-configuration (a 1,2-trans relationship) is paramount. This is accomplished by leveraging "neighboring group participation." An acyl protecting group, specifically an acetate ester, is installed at the C-2 position of the galactose donor. During the glycosylation reaction, this group forms a transient cyclic acyloxonium ion intermediate, which sterically shields the α-face of the anomeric carbon. Consequently, the glycerol acceptor can only attack from the β-face, ensuring the formation of the 1,2-trans-glycoside with high fidelity.[3]

  • Regiocontrol of Glycosylation: Glycerol possesses two primary hydroxyl groups and one secondary hydroxyl group. To ensure the glycosidic linkage forms exclusively at the desired primary C-3 position of the sn-glycerol backbone, the other two hydroxyl groups (at C-1 and C-2) must be masked with appropriate protecting groups. Benzyl ethers are selected for this role due to their stability under the glycosylation conditions and their convenient removal via catalytic hydrogenation in the final step.

  • Preservation of Stereochemistry: The target molecule has a defined stereocenter at the C-2 position of the glycerol moiety ((2S) configuration). This is secured by starting with a chiral building block, specifically (2S)-1,2-di-O-benzyl-glycerol, which is prepared from a chiral pool starting material.

Visualizing the Synthetic Pathway

The overall transformation is depicted below, outlining the key stages from commercially available starting materials to the final, deprotected product.

G cluster_0 Galactose Donor Preparation cluster_1 Glycerol Acceptor Preparation cluster_2 Core Synthesis & Deprotection Galactose Galactose Pentaacetate Pentaacetate Galactose->Pentaacetate Ac₂O, Py Acetobromo_Gal Acetobromo_Gal Pentaacetate->Acetobromo_Gal HBr/AcOH Protected_Glycoside Protected_Glycoside Acetobromo_Gal->Protected_Glycoside Chiral_Precursor Chiral Precursor (e.g., L-Mannitol) Di_O_benzyl_glycerol Di_O_benzyl_glycerol Chiral_Precursor->Di_O_benzyl_glycerol Multi-step (Ref. 3) Di_O_benzyl_glycerol->Protected_Glycoside Ag₂CO₃ Debenzylated_Intermediate Debenzylated_Intermediate Protected_Glycoside->Debenzylated_Intermediate 1. NaOMe/MeOH (Deacetylation) Final_Product (2S)-Glycerol-O-beta-D- galactopyranoside Debenzylated_Intermediate->Final_Product 2. H₂, Pd/C (Debenzylation)

Caption: Overall synthetic scheme for (2S)-Glycerol-O-beta-D-galactopyranoside.

II. Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) prior to use.

Part A: Preparation of the Glycosyl Donor: 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide (Acetobromo-α-D-galactose)

This two-step protocol converts readily available D-galactose into a reactive glycosyl bromide, armed with the necessary C-2 participating group.

A1. Synthesis of 1,2,3,4,6-Penta-O-acetyl-β-D-galactopyranose

  • Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stir bar, add D-galactose (20.0 g, 111 mmol).

  • Reagent Addition: Place the flask in an ice-water bath and add anhydrous pyridine (100 mL), followed by the slow, dropwise addition of acetic anhydride (60 mL, 636 mmol) while maintaining the internal temperature below 20 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours, or until TLC analysis (3:2 Hexanes:Ethyl Acetate) indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture in an ice bath and slowly pour it into 500 mL of ice-cold water with vigorous stirring. A white precipitate will form. Continue stirring for 1 hour.

  • Isolation: Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude solid from ethanol to afford the title compound as a white crystalline solid.

    • Expected Yield: ~85-95%

    • Characterization: Confirm structure by ¹H NMR and compare with literature values.

A2. Synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl Bromide

  • Setup: To a dry 250 mL round-bottom flask, add the peracetylated galactose from step A1 (15.0 g, 38.4 mmol).

  • Reagent Addition: Add a 33% (w/w) solution of hydrogen bromide in glacial acetic acid (30 mL) at room temperature. The solid will dissolve, and the solution will turn yellow-orange.

  • Reaction: Stir the solution at room temperature for 2-3 hours. Monitor the reaction by TLC (1:1 Hexanes:Ethyl Acetate).

  • Work-up: Pour the reaction mixture into a separatory funnel containing 200 mL of ice-cold water and 100 mL of dichloromethane (DCM). Shake vigorously.

  • Extraction: Separate the layers. Wash the organic layer sequentially with cold water (2 x 100 mL), saturated aqueous sodium bicarbonate solution (2 x 100 mL, until effervescence ceases), and finally with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C. The resulting product is typically a pale yellow syrup or solid.

    • Note: This product is moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere (e.g., argon or nitrogen) in a desiccator.

    • Expected Yield: ~90-98% (crude).

Part B: Preparation of the Glycerol Acceptor: (2S)-1,2-di-O-benzyl-glycerol

This chiral acceptor is synthesized from commercially available (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal).

  • Benzylation: To a solution of (R)-Solketal (10.0 g, 75.7 mmol) in anhydrous DMF (150 mL) in a flask under an argon atmosphere, add sodium hydride (60% dispersion in mineral oil, 3.63 g, 90.8 mmol) portion-wise at 0 °C. Stir for 30 minutes.

  • Reaction: Add benzyl bromide (10.8 mL, 90.8 mmol) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by slowly adding methanol (10 mL) at 0 °C, followed by water (100 mL). Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Acetonide Deprotection: Dissolve the crude benzylated solketal in a mixture of methanol (100 mL) and 1 M HCl (25 mL). Heat the solution to reflux for 4 hours.

  • Isolation: Cool the solution and neutralize with solid sodium bicarbonate. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting oil by silica gel column chromatography (gradient elution, e.g., 4:1 to 2:1 Hexanes:Ethyl Acetate) to yield (2S)-1,2-di-O-benzyl-glycerol as a colorless oil.

    • Expected Yield: ~60-70% over two steps.

    • Characterization: Confirm structure and purity by ¹H NMR and measurement of specific rotation.

Part C: The Koenigs-Knorr Glycosylation

This is the key bond-forming reaction where the donor and acceptor are coupled.

Reagent/ParameterMolar EquivalentAmount (for 10 mmol Acceptor)Role / Rationale
(2S)-1,2-di-O-benzyl-glycerol1.02.72 g (10.0 mmol)Glycosyl Acceptor: Chiral backbone.
Acetobromo-α-D-galactose1.24.93 g (12.0 mmol)Glycosyl Donor: Provides the galactose unit. Excess ensures complete consumption of the valuable acceptor.
Silver (I) Carbonate1.54.14 g (15.0 mmol)Promoter: Halophilic Lewis acid that activates the glycosyl bromide by coordinating to the bromine, facilitating its departure. Also acts as an acid scavenger.
Anhydrous Dichloromethane-100 mLSolvent: Aprotic solvent to prevent side reactions. Must be rigorously dried.
4 Å Molecular Sieves-~5 gDrying Agent: Ensures anhydrous conditions throughout the reaction, which is critical for success.
Temperature-0 °C to Room Temp.Condition: Initial low temperature for controlled activation, followed by warming to drive the reaction to completion.
Atmosphere-Argon or NitrogenCondition: Prevents moisture from entering the reaction.

Protocol:

  • Setup: To a flame-dried, three-neck 250 mL round-bottom flask equipped with a stir bar, dropping funnel, and an argon inlet, add (2S)-1,2-di-O-benzyl-glycerol (2.72 g, 10.0 mmol), silver carbonate (4.14 g, 15.0 mmol), and powdered 4 Å molecular sieves (5 g).

  • Solvent Addition: Add anhydrous dichloromethane (100 mL) via cannula. Stir the suspension at room temperature for 30 minutes in the dark (wrap the flask in aluminum foil).

  • Donor Addition: Dissolve the freshly prepared Acetobromo-α-D-galactose (4.93 g, 12.0 mmol) in anhydrous dichloromethane (30 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred suspension over 30-45 minutes.

  • Reaction: Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by TLC (2:1 Hexanes:Ethyl Acetate).

  • Work-up: Upon completion, dilute the mixture with DCM and filter through a pad of Celite® to remove the silver salts and molecular sieves. Wash the Celite pad thoroughly with DCM.

  • Purification: Concentrate the combined filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (gradient elution, e.g., 3:1 to 1:1 Hexanes:Ethyl Acetate) to afford the protected glycoside, 1,2-di-O-benzyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-sn-glycerol .

    • Expected Yield: ~60-75%.

Part D: Global Deprotection

The final two steps remove the protecting groups to reveal the target molecule.

D1. Deacetylation (Zemplén Conditions)

  • Setup: Dissolve the protected glycoside from step C (e.g., 5.0 g) in anhydrous methanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of freshly prepared sodium methoxide solution (e.g., 1 M solution in methanol, ~0.5 mL).

  • Reaction: Stir the solution at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Neutralization: Neutralize the reaction by adding Amberlite® IR120 (H⁺ form) resin until the pH is neutral.

  • Isolation: Filter off the resin and wash it with methanol. Concentrate the filtrate to yield the deacetylated intermediate, 1,2-di-O-benzyl-3-O-(β-D-galactopyranosyl)-sn-glycerol , which can be used directly in the next step.

D2. Debenzylation (Catalytic Hydrogenation)

  • Setup: Dissolve the deacetylated product from step D1 in ethanol or methanol (100 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) (approx. 10% by weight of the substrate) under a stream of argon.

  • Reaction: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Stir the reaction vigorously under a positive pressure of hydrogen (e.g., balloon or 50 psi) for 12-24 hours.

  • Work-up: Carefully vent the hydrogen and purge the flask with argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by C18 reverse-phase chromatography or Sephadex® LH-20 size-exclusion chromatography using water or a water/methanol mixture as the eluent to yield the final product, (2S)-Glycerol-O-β-D-galactopyranoside , as a clear, colorless syrup or white amorphous solid.

    • Expected Yield: ~85-95% for the final two steps.

    • Final Characterization: Confirm the structure and purity by ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and polarimetry. The coupling constant of the anomeric proton (J₁,₂) should be in the range of 7-8 Hz, confirming the β-configuration.

III. Workflow Visualization and Data Summary

Experimental Workflow Diagram

G cluster_A Part A & B: Reagent Synthesis cluster_B Part C: Core Reaction cluster_C Part D: Deprotection & Final Purification A1 Peracetylation of Galactose A2 Bromination of Pentaacetate A1->A2 B1 Koenigs-Knorr Glycosylation A2->B1 Donor A3 Preparation of Chiral Glycerol Acceptor A3->B1 Acceptor B2 Work-up & Celite Filtration B1->B2 B3 Column Chromatography B2->B3 C1 Zemplén Deacetylation B3->C1 Protected Glycoside C2 Catalytic Hydrogenation C1->C2 C3 Final Purification (e.g., C18/Sephadex) C2->C3 D Characterization (NMR, MS, Polarimetry) C3->D Final Product

Caption: Step-wise workflow for the synthesis and purification process.

Expected Analytical Data for Final Product
AnalysisExpected Result for (2S)-Glycerol-O-β-D-galactopyranoside
¹H NMR (D₂O)Anomeric Proton (H-1'): δ ≈ 4.45 ppm (d, J = 7.8 Hz)
¹³C NMR (D₂O)Anomeric Carbon (C-1'): δ ≈ 103-104 ppm
HRMS (ESI+)Calculated for C₉H₁₈O₈Na [M+Na]⁺: 277.0894. Found: 277.089x
Specific Rotation Value consistent with the (2S) and β-anomeric configuration.

IV. References

  • Wei, W., Qi, D., Zhao, H., Lu, Z., Lv, F., & Bie, X. (2013). Synthesis and characterisation of galactosyl glycerol by β-galactosidase catalysed reverse hydrolysis of galactose and glycerol. Food Chemistry, 141(3), 3085-3092. [Link]

  • Gent, P. A., & Gigg, R. (1975). Synthesis of 1,2-di-O-hexadecanoyl-3-O-(β-D-galactopyranosyl)-L-glycerol (a 'galactosyl diglyceride') and 1,2-di-O-octadecanoyl-3-O-(6-O-octadecanoyl-β-D-galactopyranosyl)-L-glycerol. Journal of the Chemical Society, Perkin Transactions 1, (4), 364-370. [Link]

  • Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]

  • Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons. [Link]

  • Wikipedia contributors. (2023). Koenigs–Knorr reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Oscarson, S. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(10), 7354-7384. [Link]

  • chemeurope.com. (n.d.). Koenigs-Knorr reaction. Retrieved from [Link]

  • Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Available at: [Link]

Sources

Method

Application Note: High-Fidelity Mass Spectrometry Analysis of Galactopyranoside Derivatives

Abstract Galactopyranoside derivatives are critical pharmacophores in drug development, particularly in the design of galectin inhibitors, antibody-drug conjugates (ADCs), and molecular tracers. However, their structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Galactopyranoside derivatives are critical pharmacophores in drug development, particularly in the design of galectin inhibitors, antibody-drug conjugates (ADCs), and molecular tracers. However, their structural analysis is complicated by low ionization efficiency and the challenge of distinguishing stereoisomers (e.g., galactopyranose vs. glucopyranose) that differ only by the orientation of the C4 hydroxyl group. This guide details a robust workflow for the characterization of these derivatives, prioritizing permethylation to enhance ionization and HILIC/C18 chromatography for isomeric resolution.

Introduction: The Stereochemical Challenge

In drug discovery, the bioactivity of carbohydrate-based drugs often hinges on specific glycosidic linkages and ring conformations. Galactose (Gal) and Glucose (Glc) are epimers at Carbon-4 (C4). In a mass spectrometer, under standard Electrospray Ionization (ESI) conditions, these isomers produce identical precursor ions and often indistinguishable collision-induced dissociation (CID) spectra.

To achieve definitive structural confirmation, we must employ a strategy that combines:

  • Chemical Derivatization: To lock anomeric configurations and increase hydrophobicity.

  • Chromatographic Selectivity: To separate epimers prior to MS detection.

  • Specific Fragmentation Logic: Utilizing metal adduction or MS

    
     to induce stereospecific cross-ring cleavages.
    

Protocol A: Solid-Phase Permethylation

Why this method? Native sugars ionize poorly and form unpredictable adducts. Permethylation converts all free hydroxyls (-OH) to methoxy groups (-OCH


). This stabilizes the molecule, prevents fucose migration, enables predictable fragmentation, and increases sensitivity by 10-50 fold in ESI-MS.
Reagents Required[1][2][3][4]
  • Sodium Hydroxide (NaOH) beads (trace metal grade)

  • Iodomethane (Methyl Iodide, CH

    
    I)
    
  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Acetonitrile (ACN) and Methanol (MeOH)[1][2]

  • Spin columns (e.g., C18 micro-spin columns)

Step-by-Step Procedure
  • Bead Preparation:

    • Add approx. 100 mg of NaOH beads to a dry mortar.

    • Add 3 mL of anhydrous DMSO.

    • Grind rapidly to a slurry.[1] Critical: Minimize air exposure to prevent carbonate formation.

  • Reaction:

    • Dissolve 50 µg of dried galactoside sample in 200 µL of the NaOH/DMSO slurry in a glass vial.

    • Add 100 µL of Iodomethane.

    • Vortex vigorously for 30 minutes at Room Temperature (RT).

    • Safety Note: Iodomethane is a neurotoxin. Work in a fume hood.

  • Quenching:

    • Add 1 mL of 5% Acetic Acid (aq) to quench the reaction (stops methylation, neutralizes base).

  • Extraction (Liquid-Liquid):

    • Add 1 mL Chloroform (CHCl

      
      ). Vortex and centrifuge (3000 x g, 2 min).
      
    • Discard the upper aqueous layer. Wash the lower organic layer (containing glycans) 3x with water.

  • Drying:

    • Evaporate the Chloroform layer under a nitrogen stream. Reconstitute in 50% MeOH/Water for LC-MS.

Protocol B: LC-MS/MS Method Parameters

For permethylated derivatives, we utilize Reverse Phase (C18) chromatography due to the increased hydrophobicity of the analytes.

Instrumentation Setup[2][3][6][7]
  • LC System: UHPLC (e.g., Vanquish or Acquity)

  • Detector: Q-TOF or Orbitrap (High Resolution required for accurate mass confirmation)

  • Column: C18 Peptide BEH or equivalent (2.1 x 100 mm, 1.7 µm)

Gradient Table (C18 Method)
Time (min)Flow (mL/min)% A (Water + 0.1% Formic Acid)% B (ACN + 0.1% Formic Acid)Phase
0.00.3955Equilibration
2.00.3955Load
20.00.34060Separation
25.00.3595Wash
28.00.3955Re-equilibration

Source Parameters (ESI Positive):

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)

  • Desolvation Temp: 350°C

  • Gas Flow: 800 L/hr

Data Analysis & Fragmentation Logic

Domon-Costello Nomenclature

Carbohydrate fragmentation is described using the Domon-Costello system.[3]

  • Glycosidic Cleavages (B, Y ions): Break the bond between sugar rings. Sequence info.

  • Cross-Ring Cleavages (A, X ions): Break the bonds within the ring. Linkage and Isomer info.

Distinguishing Galactose vs. Glucose

The permethylated derivatives of Gal and Glc often co-elute or elute closely. Definitive identification requires monitoring specific cross-ring cleavages in MS/MS (MS


) or MS

.
  • Key Mechanism: In metal-adducted ions (e.g., [M+Li]

    
     or [M+Na]
    
    
    
    ), the coordination of the metal with the ring oxygens directs fragmentation.
  • Diagnostic Ion:

    • Galactose (C4 Axial): Promotes a specific loss of the substituent at C4 or unique

      
       ring cleavage patterns due to steric relief.
      
    • Glucose (C4 Equatorial): Shows a distinct intensity ratio for

      
       ions.
      
Workflow Visualization

The following diagram illustrates the decision matrix for analyzing these derivatives.

Galactoside_Analysis_Workflow Start Crude Galactoside Sample Deriv Derivatization Strategy Start->Deriv Permethyl Permethylation (Hydrophobic Conversion) Deriv->Permethyl Preferred for Structural ID Labeling Reductive Amination (2-AB / Procainamide) Deriv->Labeling Preferred for Quantitation LC_Choice LC Separation Mode Permethyl->LC_Choice Labeling->LC_Choice C18 Reverse Phase (C18) Target: Permethylated Glycans LC_Choice->C18 If Permethylated HILIC HILIC (Amide) Target: Labeled Glycans LC_Choice->HILIC If Labeled MS_Analysis MS/MS Fragmentation C18->MS_Analysis HILIC->MS_Analysis Data_Interp Data Interpretation MS_Analysis->Data_Interp Identify Cross-Ring Cleavages (A/X ions)

Caption: Decision tree for selecting the optimal derivatization and LC-MS path for galactoside analysis.

Fragmentation Pathway Diagram

Understanding the specific cleavage points is vital for interpreting the spectra.

Fragmentation_Pathway Precursor Precursor Ion [M+Na]+ Glycosidic Glycosidic Cleavage (B / Y Ions) Precursor->Glycosidic Low Energy CID CrossRing Cross-Ring Cleavage (A / X Ions) Precursor->CrossRing High Energy / MS^n Seq_Info Sequence Info (e.g. Gal-GlcNAc) Glycosidic->Seq_Info Link_Info Linkage Map (e.g. 1-3 vs 1-4) CrossRing->Link_Info Stereo_Info Isomer ID (Gal vs Glc) CrossRing->Stereo_Info Diagnostic 0,2A ions

Caption: Mechanistic pathway showing how different fragmentation types yield specific structural data.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal Intensity Incomplete PermethylationEnsure DMSO is anhydrous; grind NaOH freshly.
Sodium Adduct Dominance Excess Na+ from reactionImprove Liquid-Liquid extraction (Chloroform/Water) washes.
No Separation of Isomers Inadequate Column SelectivitySwitch to Porous Graphitic Carbon (PGC) or optimize Gradient slope (0.5% B/min).
In-Source Fragmentation Cone Voltage too highLower Cone Voltage to 15-30V; reduce Desolvation Temp.

References

  • Ciucanu, I., & Kerek, F. (1984). A simple and rapid method for the permethylation of carbohydrates.[4] Carbohydrate Research.

  • Domon, B., & Costello, C. E. (1988). A systematic nomenclature for carbohydrate fragmentations in FAB-MS/MS spectra of glycoconjugates. Glycoconjugate Journal.

  • Mechref, Y., et al. (2013). Quantitative Glycomics Strategies. Molecular & Cellular Proteomics.

  • Struwe, W. B., et al. (2016). Efficient and robust analysis of N-glycans using HILIC-UPLC-FLR-MS. Carbohydrate Research.

  • Hofmeister, A., et al. (2018). Distinguishing Galactoside Isomers with Mass Spectrometry and Gas-Phase Infrared Spectroscopy. Analytical Chemistry.

Sources

Application

Application Note: Solvent Systems for the Efficient Extraction of (2S)-Glycerol-O-beta-D-galactopyranoside (Floridoside)

Abstract This guide provides a detailed technical overview and robust protocols for the selection of solvent systems for the extraction of (2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as floridoside. As a pri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview and robust protocols for the selection of solvent systems for the extraction of (2S)-Glycerol-O-beta-D-galactopyranoside, commonly known as floridoside. As a primary osmolyte and carbon storage molecule in red algae (Rhodophyta), floridoside is of increasing interest in the pharmaceutical, cosmetic, and nutraceutical industries. The efficiency of its isolation is critically dependent on the extraction methodology and, most importantly, the choice of solvent. This document elucidates the physicochemical principles governing solvent selection and presents a comparative analysis of various solvent systems and extraction technologies, from traditional maceration to advanced microwave and ultrasound-assisted methods. The protocols provided herein are designed to be self-validating and are grounded in established scientific literature to ensure reproducibility and high-yield recovery.

Introduction: The Target Molecule

(2S)-Glycerol-O-beta-D-galactopyranoside (floridoside) is a natural heteroside composed of a galactose unit linked to a glycerol moiety.[1][2][3] Its structure is rich in hydroxyl (-OH) groups, rendering it a highly polar molecule. This inherent polarity is the cornerstone of designing an effective extraction strategy. The primary goal of extraction is to selectively solubilize floridoside from a complex biological matrix (typically dried algal biomass), leaving behind undesirable nonpolar compounds such as lipids and pigments.

Physicochemical Profile

A thorough understanding of the target molecule's properties is essential for methodological design.

PropertyValueSource
IUPAC Name (2R,5R)-2-[(2S)-2,3-dihydroxypropoxy]-6-(hydroxymethyl)oxane-3,4,5-triolPubChem[4]
Molecular Formula C₉H₁₈O₈Cayman Chemical[5]
Molecular Weight 254.23 g/mol PubChem[4]
Polarity (XLogP3-AA) -3.4PubChem[4]
Solubility Soluble in water; Soluble in polar organic solvents like ethanol and methanol.Cayman Chemical[5]

The highly negative XLogP3 value confirms the hydrophilic (water-loving) nature of floridoside, dictating the use of polar solvents for its extraction.

Caption: 2D structure of (2S)-Glycerol-O-beta-D-galactopyranoside.

The "Like Dissolves Like" Principle: A Causal Framework

The foundational principle of solvent extraction is that a solute will dissolve best in a solvent that has a similar polarity. For floridoside, its multiple hydroxyl groups allow it to form strong hydrogen bonds with other polar molecules, including water and short-chain alcohols.

  • Non-Polar Solvents (e.g., Hexane, Chloroform): These are ineffective for extracting floridoside directly as they cannot disrupt the hydrogen bonding network required to solvate the molecule. However, they are useful for a preliminary "de-fatting" step to remove lipids from the biomass, thereby increasing the purity of the subsequent polar extract.

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These are the solvents of choice. They act as both hydrogen bond donors and acceptors, effectively competing for the intermolecular hydrogen bonds within the biomass matrix and solvating the floridoside molecule.

  • Aqueous-Organic Mixtures (e.g., Ethanol/Water): These mixtures are often superior to either pure solvent. Water is an excellent solvent for floridoside but can also extract large amounts of other water-soluble compounds like polysaccharides, which can complicate downstream processing. Adding an organic modifier like ethanol reduces the overall polarity of the solvent system, which can decrease the co-extraction of highly polar impurities. Research has shown that hydroethanolic mixtures (e.g., 30-70% ethanol in water) can significantly improve floridoside extraction yields compared to water alone.[6]

G cluster_0 cluster_1 cluster_2 A Target Molecule ((2S)-Glycerol-O-beta-D-galactopyranoside) B High Polarity (Multiple -OH groups) A->B Exhibits D Polar Solvents (Water, Ethanol, Methanol) B->D E Non-Polar Solvents (Hexane, Chloroform) B->E C Solvent Choice C->D Match Polarity C->E Mismatch Polarity F High Extraction Efficiency (Solubilization) D->F G Low Extraction Efficiency (Insolubility) E->G H Useful for Pre-treatment (Defatting) E->H

Caption: Logical framework for solvent selection based on polarity.

Extraction Protocols & Solvent Systems

The choice of extraction method involves a trade-off between efficiency, time, cost, and the thermal stability of the target compound. Glycosidic bonds can be susceptible to hydrolysis under harsh conditions (e.g., high heat and acidic pH), a critical consideration in protocol design.[7]

Protocol 1: Conventional Maceration with Aqueous Ethanol

Maceration involves soaking the plant material in a solvent at room temperature for an extended period.[8][9] It is simple and requires minimal specialized equipment but can be time-consuming and may yield lower recoveries than advanced methods.

Rationale: This protocol uses an optimized hydroethanolic solvent to maximize floridoside recovery while minimizing the extraction of highly polar polysaccharides. Room temperature operation protects against thermal degradation.

Methodology:

  • Preparation: Weigh 10 g of finely ground, dried red algae biomass.

  • Solvation: Place the biomass in a 250 mL Erlenmeyer flask. Add 150 mL of 70% (v/v) ethanol in deionized water.

  • Maceration: Seal the flask and place it on an orbital shaker at 150 rpm. Macerate for 24 hours at room temperature (20-25°C).

  • Separation: Filter the mixture through Whatman No. 1 filter paper using a Büchner funnel under vacuum.

  • Residue Washing: Wash the retained biomass cake with an additional 50 mL of 70% ethanol to recover any remaining extract.

  • Concentration: Combine the filtrates and remove the solvent using a rotary evaporator at 45°C until a crude extract remains.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[10] The collapse of these bubbles near the cell walls generates microjets that disrupt the matrix, enhancing solvent penetration and accelerating mass transfer. This typically results in higher yields in shorter times and at lower temperatures.[8][9][11]

Rationale: UAE significantly reduces extraction time and energy consumption compared to maceration. The use of a controlled temperature bath prevents potential degradation of floridoside.

Methodology:

  • Preparation: Weigh 5 g of finely ground, dried red algae biomass.

  • Solvation: Place the biomass in a 150 mL beaker. Add 100 mL of 50% (v/v) methanol in deionized water.

  • Ultrasonication: Place the beaker in an ultrasonic bath equipped with temperature control. Set the temperature to 45°C and the frequency to 40 kHz.

  • Extraction: Sonicate for 40 minutes.

  • Separation & Concentration: Follow steps 4-6 from the Maceration protocol.

Protocol 3: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to rapidly heat the solvent and the moisture within the plant cells.[12] This creates a dramatic increase in internal pressure, leading to the rupture of cell walls and the rapid release of intracellular contents into the solvent. MAE is known for its extremely short extraction times and high efficiency.[13][14]

Rationale: This is the most rapid extraction method. The solvent system and power level are chosen to achieve efficient extraction while minimizing the risk of "hot spots" that could cause degradation.

Methodology:

  • Preparation: Weigh 2 g of finely ground, dried red algae biomass.

  • Solvation: Place the biomass in a specialized microwave extraction vessel. Add 50 mL of 75% (v/v) ethanol in deionized water.

  • Extraction: Seal the vessel and place it in a microwave extractor. Set the microwave power to 500 W and the extraction time to 15 minutes. Maintain a constant temperature of 70°C.

  • Cooling: Allow the vessel to cool to room temperature before opening.

  • Separation & Concentration: Follow steps 4-6 from the Maceration protocol.

Protocol 4: Multiphase Solvent Extraction for Purification

For applications requiring higher purity, a multiphase extraction can be employed. This method, adapted from literature on extracting floridoside from Mastocarpus stellatus, uses a mixture of polar and non-polar solvents to partition compounds based on their solubility.[1][2]

Rationale: This protocol achieves simultaneous extraction and preliminary purification. The chloroform phase removes lipids and pigments, while the hydroalcoholic phase captures the polar floridoside.

Methodology:

  • Preparation: Weigh 20 g of ground, frozen red algae biomass.

  • Homogenization: In a blender, homogenize the biomass with 40 mL of a 12:5:3 Methanol:Chloroform:Water (v/v/v) solvent mixture for 2 minutes.

  • Extraction: Transfer the slurry to a sealed flask and stir at room temperature for 1 hour.

  • Phase Separation: Centrifuge the mixture at 4000 x g for 15 minutes to separate the solid residue, the lower chloroform phase, and the upper hydroalcoholic (methanol-water) phase.

  • Collection: Carefully collect the upper hydroalcoholic phase, which contains the floridoside.

  • Concentration: Concentrate the collected phase using a rotary evaporator at 40°C to obtain the crude polar extract.

Comparative Analysis of Extraction Systems

MethodSolvent SystemTypical TimeTemperatureProsCons
Maceration 70% Ethanol24-48 hoursRoom TempSimple, low cost, minimal thermal stress.Very slow, lower efficiency, large solvent volume.[15]
Soxhlet Extraction 95% Ethanol6-12 hoursSolvent BPContinuous & efficient.Potential for thermal degradation of analyte, high energy use.[16][17]
Ultrasound (UAE) 50% Methanol or Ethanol30-60 min40-60°CFast, high efficiency, reduced thermal stress.Requires specialized equipment.[8][18]
Microwave (MAE) 75% Ethanol5-25 min60-80°CExtremely fast, highly efficient, reduced solvent use.Requires specialized vessels & equipment, potential for uneven heating.[19][20]
Multiphase MeOH/CHCl₃/H₂O1-2 hoursRoom TempExtracts and purifies simultaneously.Complex, uses chlorinated solvents.[1]

General Laboratory Workflow

The following workflow represents a comprehensive, generalized procedure for the extraction and initial processing of floridoside from algal biomass.

G A 1. Biomass Preparation (Dry & Grind Algae) B 2. Solvent Selection (e.g., 70% Ethanol) A->B C 3. Extraction (Choose Method: MAE, UAE, Maceration) B->C D 4. Solid-Liquid Separation (Filtration or Centrifugation) C->D E Solid Residue (Discard) D->E Separates into F Liquid Extract (Filtrate) D->F G 5. Solvent Removal (Rotary Evaporation) F->G H Crude Floridoside Extract G->H I 6. Optional Purification (Column Chromatography) H->I J Purified Floridoside I->J

Caption: General workflow for floridoside extraction and purification.

Conclusion

The successful extraction of (2S)-Glycerol-O-beta-D-galactopyranoside is fundamentally governed by its high polarity. While traditional maceration is accessible, modern techniques such as Ultrasound-Assisted and Microwave-Assisted Extraction offer vastly superior performance in terms of speed, efficiency, and solvent consumption. For general-purpose extraction, a hydroethanolic solvent system (50-75% ethanol in water) is recommended as an effective and environmentally benign choice. For analyses requiring high purity, a multiphase system or subsequent chromatographic purification of the crude extract is advisable. The specific protocol chosen should be tailored to the available equipment, desired purity, and scale of the operation.

References

  • Glycosides. (n.d.). University of Technology, Iraq. [Link]

  • Neliti. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. [Link]

  • Michel, T., et al. (2008). Floridoside Extracted from the Red Alga Mastocarpus stellatus Is a Potent Activator of the Classical Complement Pathway. Marine Drugs, 6(3), 425-440. [Link]

  • ResearchGate. (2024). IDENTIFICATION AND EXTRACTION PROCESS OF CARDIAC GLYCOSIDES FROM FOXGLOVE PLANTS. [Link]

  • ResearchGate. (n.d.). Mastocarpus stellatus: effect of the extraction solvent on floridoside yield. [Link]

  • Zhang, Q-W., et al. (2024). Extraction and Counter-Current Separation of Phenylpropanoid Glycosides from Pedicularis oederi Vahl by Deep Eutectic Solvent. Molecules, 29(22), 4983. [Link]

  • Couvin, D., et al. (2012). Optimization of floridoside production in the red alga Mastocarpus stellatus: Pre-conditioning, extraction and seasonal variations. Food and Bioproducts Processing, 90(4), 743-750. [Link]

  • ResearchGate. (2014). Determination of Floridoside and Isofloridoside in Red Algae by High-Performance Liquid Chromatography–Tandem Mass Spectrometry. [Link]

  • Google Patents. (2013). Method for detecting floridoside and isofloridoside contents in porphyra haitanensis. CN103207256B.
  • Kim, Y-H., et al. (2023). Extraction and Separation of Natural Products from Microalgae and Other Natural Sources Using Liquefied Dimethyl Ether, a Green Solvent. Molecules, 28(21), 7409. [Link]

  • PubChem. (n.d.). (2S)-Glycerol-O-beta-D-galactopyranoside. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (2S)-1,2-Di-O-((9Z,12Z,15Z)-Octadeca-9,12,15-Trienoyl)-3-O-Beta-D-Galactopyranosyl Glycerol. National Center for Biotechnology Information. [Link]

  • Martins, M., et al. (2023). Greener Extraction Solutions for Microalgal Compounds. Applied Sciences, 13(13), 7622. [Link]

  • Zhang, L., et al. (2012). Analysis of conditions for microwave-assisted extraction of total water-soluble flavonoids from Perilla Frutescens leaves. Journal of Medicinal Plants Research, 6(13), 2639-2646. [Link]

  • Amarasekara, D. (2018). SOXHLET EXTRACTION simply explained. YouTube. [Link]

  • NIST. (n.d.). 2-O-Glycerol-α-d-galactopyranoside, hexa-TMS. NIST Chemistry WebBook. [Link]

  • MDPI. (2008). Floridoside Extracted from the Red Alga Mastocarpus stellatus Is a Potent Activator of the Classical Complement Pathway. [Link]

  • Garrigós, M.C. (2021). Microwave and ultrasound-assisted extraction: obtaining compounds from agro-food waste. YouTube. [Link]

  • DSpace@RPI. (2010). Synthesis of Floridoside. [Link]

  • MDPI. (2018). Agar Extraction By-Products from Gelidium sesquipedale as a Source of Glycerol-Galactosides. [Link]

  • ResearchGate. (2021). Investigation on algae oil extraction from algae Spirogyra by Soxhlet extraction method. [Link]

  • ResearchGate. (n.d.). Soxhlet extraction set up for the algae oil extraction process. [Link]

  • BioResources. (2021). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. [Link]

  • Lioi, A., et al. (2016). Kinetics of Ultrasound-Assisted Flavonoid Extraction from Agri-Food Solid Wastes Using Water/Glycerol Mixtures. Foods, 5(1), 11. [Link]

  • ResearchGate. (2024). Valorization of glycerol by ultrasound-assisted acetalization to solketal. [Link]

  • Archives of Biological Sciences. (2020). Ultrasound-microwave assisted extraction of flavonoid compounds from Eucommia ulmoides leaves and an evaluation of their antioxidant and antibacterial activities. [Link]

  • Apostolakis, A., et al. (2020). Glycerol and Glycerol-Based Deep Eutectic Mixtures as Emerging Green Solvents for Polyphenol Extraction: The Evidence So Far. Applied Sciences, 10(24), 8853. [Link]

  • MDPI. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. [Link]

  • ResearchGate. (2016). Kinetics of Ultrasound-Assisted Polyphenol Extraction from Spent Filter Coffee Using Aqueous Glycerol. [Link]

  • MDPI. (2023). Ultrasound-Assisted Extraction of Polysaccharides from Mulberry Leaves Using Response Surface Methodology: Purification and Component Identification of Extract. [Link]

  • ResearchGate. (2007). Maceration Enzymes and Mannoproteins: A Possible Strategy To Increase Colloidal Stability and Color Extraction in Red Wines. [Link]

  • SpringerLink. (2020). 2-O-Glycerol-α-d-glucosyl glycerol production by whole-cell biocatalyst of lactobacilli encapsulating sucrose phosphorylase with improve. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Solubility Issues of (2S)-Glycerol-O-beta-D-galactopyranoside in Organic Solvents

Welcome to the technical support guide for (2S)-Glycerol-O-beta-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (2S)-Glycerol-O-beta-D-galactopyranoside. This resource is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this highly polar molecule in organic solvents.

Introduction: Understanding the Challenge

(2S)-Glycerol-O-beta-D-galactopyranoside is a hydrophilic compound due to its multiple hydroxyl groups on both the glycerol and galactose moieties.[1][2] This inherent polarity makes it readily soluble in aqueous solutions but presents a significant hurdle when working with nonpolar or weakly polar organic solvents.[3][4] The principle of "like dissolves like" governs solubility, meaning polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[4][5] This guide provides a series of troubleshooting steps and frequently asked questions to effectively address these solubility issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my (2S)-Glycerol-O-beta-D-galactopyranoside not dissolving in my chosen organic solvent?

A1: The primary reason is a mismatch in polarity. (2S)-Glycerol-O-beta-D-galactopyranoside is a highly polar molecule. If your solvent is nonpolar (e.g., hexane, toluene) or has low polarity, it lacks the ability to form the necessary intermolecular interactions (like hydrogen bonds) to overcome the strong cohesive forces within the solid glycoside.[4]

Troubleshooting Steps:

  • Solvent Polarity Check: Verify the polarity of your solvent. A solvent polarity chart can be a useful reference. Solvents are generally classified as polar (high dielectric constant) or nonpolar (low dielectric constant).[6]

  • Initial Solvent Selection: For initial trials, consider more polar organic solvents.

Q2: Which organic solvents are most likely to dissolve (2S)-Glycerol-O-beta-D-galactopyranoside?

A2: Based on its chemical structure, polar aprotic and polar protic solvents are the most promising candidates.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent starting points. These solvents have large dipole moments and can accept hydrogen bonds, which aids in solvating the hydroxyl groups of the glycoside.[7][8]

  • Polar Protic Solvents: Methanol and ethanol can also be effective, as they can both donate and accept hydrogen bonds.[9]

Data Summary: Solubility of (2S)-Glycerol-O-beta-D-galactopyranoside in Common Solvents

SolventPolarityExpected SolubilityNotes
WaterHighly PolarSoluble[3][10]Excellent solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[9]A common choice for dissolving polar compounds.
Methanol (MeOH)Polar ProticSoluble[9]Good solubility is expected.
Ethanol (EtOH)Polar ProticModerately SolubleMay require warming or co-solvents.
AcetonitrilePolar AproticSparingly SolubleMay require co-solvents.
AcetonePolar AproticSparingly to InsolubleGenerally not a good first choice.
Dichloromethane (DCM)NonpolarInsolubleUnlikely to be effective.
HexaneNonpolarInsolubleUnlikely to be effective.
Q3: I've tried a polar organic solvent, but the solubility is still poor. What are my next steps?

A3: If a single solvent system is insufficient, several techniques can be employed to enhance solubility.

Troubleshooting Workflow for Solubility Enhancement

start Start: Poor Solubility in Single Solvent cosolvent Try a Co-Solvent System (e.g., DMSO/Methanol, Water/Acetonitrile) start->cosolvent heating Apply Gentle Heating (Monitor for degradation) cosolvent->heating If still poor success Solubility Achieved cosolvent->success Success sonication Use Sonication heating->sonication If still poor heating->success Success advanced Consider Advanced Techniques (Ionic Liquids, Deep Eutectic Solvents) sonication->advanced If still poor sonication->success Success advanced->success Success fail Consult Further/Consider Derivatization advanced->fail If unsuccessful

Caption: Decision workflow for enhancing solubility.

Detailed Explanations:

  • Co-solvency: This is often the most effective next step.[8][11] A co-solvent system involves mixing a good solvent (one in which the compound has some solubility) with a poor solvent to create a mixture with the desired solubilizing properties. For instance, adding a small amount of water or DMSO to a solvent like acetonitrile can significantly improve the solubility of polar compounds.[7][12]

  • Heating: Gently warming the solvent can increase the kinetic energy of the system, helping to overcome the intermolecular forces in the solid state.[13] However, be cautious, as excessive heat can lead to the degradation of carbohydrates. Monitor for any color changes.

  • Sonication: Using an ultrasonic bath can help break down solute aggregates and increase the surface area available for solvation, thereby accelerating the dissolution process.

  • Advanced Solvents: For very challenging cases, consider novel solvent systems like ionic liquids (ILs) or deep eutectic solvents (DESs), which are known for their ability to dissolve carbohydrates.[13][14]

Experimental Protocol: Solubility Enhancement Using a Co-Solvent System

This protocol provides a systematic approach to determining an effective co-solvent system for (2S)-Glycerol-O-beta-D-galactopyranoside.

Objective: To systematically test the effect of adding a highly polar co-solvent (e.g., DMSO or water) to a moderately polar organic solvent (e.g., acetonitrile or ethanol) to achieve complete dissolution.

Materials:

  • (2S)-Glycerol-O-beta-D-galactopyranoside

  • Primary organic solvent (e.g., Acetonitrile)

  • Co-solvent (e.g., DMSO or deionized water)

  • Vortex mixer

  • Magnetic stirrer and stir bar

  • Heating plate (optional)

  • Analytical balance

  • Glass vials

Procedure:

  • Preparation: Weigh a known amount of (2S)-Glycerol-O-beta-D-galactopyranoside into a glass vial (e.g., 5 mg).

  • Initial Solvent Addition: Add a measured volume of the primary organic solvent (e.g., 1 mL of acetonitrile).

  • Initial Mixing: Vortex the vial for 1-2 minutes. Observe for dissolution.

  • Co-solvent Titration: If the compound is not fully dissolved, begin adding the co-solvent dropwise (e.g., 10-20 µL at a time).

  • Mixing and Observation: After each addition of the co-solvent, vortex the vial for 1-2 minutes. Allow any undissolved material to settle and observe the clarity of the solution.

  • Gentle Heating (Optional): If dissolution is still incomplete after adding a significant amount of co-solvent (e.g., 10-20% of the total volume), you may gently warm the solution (e.g., to 40-50°C) with continuous stirring.[13]

  • Record Results: Note the approximate ratio of primary solvent to co-solvent required to achieve complete dissolution.

Self-Validation:

  • Clarity: A successfully dissolved sample will be a clear solution with no visible particulates.

  • Stability: Allow the solution to stand at room temperature for a period (e.g., 1 hour) to ensure the compound does not precipitate out.

References

  • (2S)-Glycerol-O-beta-D-galactopyranoside | C9H18O8 | CID 139026049 - PubChem. PubChem. [Link]

  • Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates - PMC. National Center for Biotechnology Information. [Link]

  • Halophytic C‑Glycosyltransferases Enable C‑Glycosylation in Organic Solvents - PMC. National Center for Biotechnology Information. [Link]

  • 2-O-Glycerol-alpha-d-galactopyranoside, hexa-TMS - PubChem. PubChem. [Link]

  • Glycosylation of luteolin in hydrophilic organic solvents and structure–antioxidant relationships of luteolin glycosides - PMC. National Center for Biotechnology Information. [Link]

  • Table 3 . Solubility of various carbohydrates in organic solvents/ILs. - ResearchGate. ResearchGate. [Link]

  • 2-O-Glycerol-α-d-galactopyranoside, hexa-TMS - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Methods for dissolving carbohydrates. | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. [Link]

  • Why Do Polar And Nonpolar Substances Dissolve Differently? | RevisionDojo. RevisionDojo. [Link]

  • Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • Glycerol: A green solvent for synthetic chemistry - IRIS - Unina. Unina. [Link]

  • Efficient glucosylation of flavonoids by organic solvent-tolerant Staphylococcus saprophyticus CQ16 in aqueous hydrophilic media | Request PDF - ResearchGate. ResearchGate. [Link]

  • Layering polar and non polar solvents - which solvents would be a good choice? ResearchGate. [Link]

  • Solubility of organic compounds (video) - Khan Academy. Khan Academy. [Link]

  • Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Solvent effect on enzyme-catalyzed synthesis of β- d-glucosides using the reverse hydrolysis method: Application to the preparative-scale synthesis of 2-hydroxybenzyl and octyl β- d-glucopyranosides - R Discovery. R Discovery. [Link]

  • US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents.

Sources

Optimization

Minimizing hydrolysis of galactopyranosides during purification

Topic: Minimizing Hydrolysis of Galactopyranosides During Purification Role: Senior Application Scientist Status: Active The Mechanistic Core: Why Your Galactoside is Dying Before troubleshooting, you must understand the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Hydrolysis of Galactopyranosides During Purification Role: Senior Application Scientist Status: Active

The Mechanistic Core: Why Your Galactoside is Dying

Before troubleshooting, you must understand the enemy. Hydrolysis of galactopyranosides is not random; it is a specific, acid-catalyzed cascade.[1]

Unlike glucopyranosides, where all substituents are equatorial (in the


-D isomer), galactopyranosides possess an axial C4-hydroxyl group . This creates unique steric strain (1,3-diaxial-like interactions) that can destabilize the ground state and potentially lower the activation energy for the formation of the oxocarbenium ion  intermediate.

The Pathway to Destruction:

  • Protonation: An acidic proton (

    
    ) from silica silanols or HPLC modifiers binds to the exocyclic oxygen (the glycosidic bond).
    
  • Exodus: The aglycone leaves as a neutral alcohol.

  • The Critical Intermediate: A planar, highly reactive oxocarbenium ion forms at C1.

  • Capture: Water attacks the cation, destroying your glycosidic bond and yielding free galactose.

Visualization: The Hydrolysis Cascade

HydrolysisMechanism Reactant Galactopyranoside (Ground State) Protonated Protonated Intermediate Reactant->Protonated + H+ (Acid) Oxocarbenium Oxocarbenium Ion (Planar C1) Protonated->Oxocarbenium - Aglycone (ROH) Product Hydrolyzed (Galactose + Aglycone) Oxocarbenium->Product + H2O

Caption: The acid-catalyzed pathway.[1] The formation of the oxocarbenium ion (red) is the rate-determining step you must prevent.

Troubleshooting Guides (The "Tickets")

Ticket #001: "My product disappears or streaks on Silica Gel."

Diagnosis: Silica gel is naturally acidic (pH 4.0–5.0) due to surface silanol groups (


). This acidity is sufficient to catalyze the hydrolysis of labile galactopyranosides during the time-scale of a flash column.

The Fix: The "Buffered Slurry" Protocol Do not use untreated silica. You must neutralize the stationary phase before the compound touches it.

StepActionTechnical Rationale
1 Pre-treatment Slurry the silica gel in a solvent mixture containing 1–3% Triethylamine (TEA) or 1% Pyridine .
2 Column Packing Pack the column with this basic slurry. Flush with 2 column volumes (CV) of the mobile phase.
3 Elution Run the purification using your standard solvent system (e.g., DCM/MeOH) without further amine, OR maintain 0.1% TEA if the compound is ultra-sensitive.
Alternative Alumina Switch to Neutral Alumina (Brockmann Grade III).

Pro Tip: If your compound is an acetonide-protected galactoside, it is extremely acid-sensitive. Use the TEA method strictly.

Ticket #002: "I see peak splitting or loss during HPLC."

Diagnosis: You are likely using standard acidic modifiers (0.1% TFA or Formic Acid). While excellent for peak shape in peptides, these create a pH of ~2.0. At high pressures and potentially elevated column temperatures, this is a hydrolysis reactor.

The Fix: pH-Neutral Buffer Systems Switch to a buffer that maintains pH 6.0–8.0.

  • Recommended Buffer: 10 mM Ammonium Acetate (

    
    ).
    
    • Native pH: ~6.8 (Neutral).[2]

    • Volatility: Fully volatile (compatible with LC-MS and ELSD).

    • Mechanism: Provides ionic strength for peak shape without the proton load of TFA.

  • Alternative: 10 mM Ammonium Bicarbonate (

    
    , pH ~7.8) for basic stability.[3]
    

Protocol Adjustment:

  • Flush System: Remove all traces of TFA/Formic acid from lines.

  • Temperature: Set column oven to < 25°C . Do not run at 40°C+ to lower backpressure; heat accelerates hydrolysis exponentially.

  • Workup: Freeze fractions immediately. Do not let them sit in the fraction collector at room temperature overnight.

Ticket #003: "Degradation occurred after purification (Lyophilization)."

Diagnosis: "pH Shift on Freezing." When buffer salts crystallize during freezing, the pH of the remaining liquid phase can shift drastically (e.g., Sodium Phosphate can shift from pH 7 to pH 3.5 upon freezing). If you lyophilize from an acidic buffer, you are concentrating acid onto your sugar.

The Fix: The "Safe-Dry" Protocol

  • Solvent Exchange: If you used Ammonium Acetate, it is volatile, but ensure you remove it completely.

  • Neutralization: If you used TFA, add a stoichiometric amount of dilute

    
     to fractions before evaporation to form volatile Ammonium Trifluoroacetate.
    
  • Evaporation: Use a rotary evaporator with a bath temperature < 30°C . High vacuum is better than high heat.

Decision Workflow

Use this logic tree to select the correct purification method for your specific galactoside.

PurificationWorkflow Start Start: Purifying Galactopyranoside IsAcidSensitive Is the Glycosidic Bond Acid Labile? Start->IsAcidSensitive Sensitive Yes (e.g., Furanosides, 2-Deoxy sugars, Acetals) IsAcidSensitive->Sensitive High Risk Stable No (e.g., simple Alkyl Pyranosides) IsAcidSensitive->Stable Low Risk SilicaChoice Flash Chromatography? Sensitive->SilicaChoice HPLCChoice HPLC Purification? Sensitive->HPLCChoice Stable->SilicaChoice Stable->HPLCChoice BufferSilica MUST buffer Silica (1-3% TEA or Neutral Alumina) SilicaChoice->BufferSilica StandardSilica Standard Silica (DCM/MeOH) SilicaChoice->StandardSilica NeutralBuffer Use 10mM NH4OAc (pH 6.8) or NH4HCO3 HPLCChoice->NeutralBuffer AcidBuffer 0.1% Formic Acid Acceptable (Keep Cold) HPLCChoice->AcidBuffer

Caption: Decision matrix for selecting stationary phases and mobile phase modifiers based on lability.

Frequently Asked Questions (FAQ)

Q: Can I use Pyridine instead of Triethylamine for silica deactivation? A: Yes. Pyridine (1%) is less basic than TEA and can be easier to remove via evaporation due to its aromatic nature, though it is more toxic. It is an excellent alternative if your compound is base-sensitive (e.g., contains esters that might transesterify with TEA/MeOH).

Q: Why are galactofuranosides more unstable than galactopyranosides? A: Ring strain. The 5-membered furanose ring is significantly more strained than the 6-membered pyranose chair. This strain is relieved upon ring opening to the oxocarbenium ion, lowering the activation energy for hydrolysis. Treat all furanosides as high-risk (Ticket #001).

Q: I see a yellow oil after rotary evaporation. What is it? A: This is the "Furfural Flag." Acid-catalyzed degradation of sugars often leads to the formation of furfural derivatives (e.g., 5-HMF), which are distinctively yellow/brown. This confirms that hydrolysis and subsequent dehydration occurred during your workup. Check your water bath temperature and buffer pH.

References

  • Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. Link

    • Foundational text on the oxocarbenium ion mechanism and acid c
  • Coms, R. N. (2010). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. Link

    • Source for the Triethylamine/Silica deactiv
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

    • Authoritative guide on buffer selection (Ammonium Acet
  • Kinet, S., et al. (2010). Effects of galactose and glucose on the hydrolysis reaction... Applied Microbiology and Biotechnology. Link

    • Provides comparative data on hydrolysis kinetics of galactosides.

Sources

Troubleshooting

Technical Support Center: Optimizing β-Galactosylglycerol Synthesis

Welcome to the technical support center for the enzymatic synthesis of β-galactosylglycerol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enzymatic synthesis of β-galactosylglycerol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in synthesizing this valuable compound.

Understanding the Core Reaction: Transgalactosylation vs. Hydrolysis

The synthesis of β-galactosylglycerol is primarily achieved through the transgalactosylation activity of the enzyme β-galactosidase. In this reaction, a galactose donor, typically lactose, is cleaved, and the galactose moiety is transferred to an acceptor molecule, glycerol. However, β-galactosidase also possesses hydrolytic activity, where the galactose is transferred to water, resulting in the simple breakdown of lactose into glucose and galactose. The goal of optimization is to favor the transgalactosylation reaction over hydrolysis.

The following diagram illustrates the competing reactions catalyzed by β-galactosidase:

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products lactose Lactose (Gal-Glc) enzyme β-Galactosidase lactose->enzyme glycerol Glycerol glycerol->enzyme Acceptor water Water water->enzyme Competing Acceptor bgg β-Galactosylglycerol (Gal-Glycerol) enzyme->bgg Transgalactosylation (Desired Reaction) glucose Glucose enzyme->glucose Byproduct galactose Galactose enzyme->galactose From Hydrolysis (Undesired Reaction)

Caption: Competing reactions in β-galactosylglycerol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of β-galactosidase for this synthesis?

A1: β-galactosidases are sourced from a variety of microorganisms. Commonly used sources include Aspergillus oryzae, Kluyveromyces lactis, and Bacillus circulans.[1][2][3] The choice of enzyme is critical as the optimal pH, temperature, and even the ratio of transgalactosylation to hydrolysis activity can vary significantly between sources.[1][2]

Q2: How do pH and temperature fundamentally impact the synthesis of β-galactosylglycerol?

A2: Like all enzymes, β-galactosidase has an optimal pH and temperature range where it exhibits maximum activity. Deviations from these optima can lead to reduced reaction rates or even irreversible denaturation of the enzyme.[1][4] Specifically for this synthesis, pH can also influence the ratio of transgalactosylation to hydrolysis. For some β-galactosidases, such as the one from E. coli, operating at a pH slightly above the optimum for hydrolysis can favor transgalactosylation.[5] Temperature, on the other hand, directly affects the kinetic energy of the system; higher temperatures generally increase the reaction rate up to a point where the enzyme starts to denature and lose its structure and function.[4]

Q3: What are the typical starting concentrations for lactose and glycerol?

A3: High substrate concentrations, particularly of the acceptor (glycerol), are generally recommended to favor the transgalactosylation reaction over hydrolysis. A high concentration of glycerol increases the probability of it acting as an acceptor for the galactose moiety compared to water. A common starting point is a high molar excess of glycerol to lactose, for example, a 10:1 molar ratio.[3]

Experimental Protocols

Protocol 1: Determining the Optimal pH

This protocol uses a series of small-scale reactions to identify the pH that maximizes the yield of β-galactosylglycerol.

Materials:

  • β-galactosidase from your chosen source

  • Lactose

  • Glycerol

  • A series of buffers with overlapping pH ranges (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8, Tris buffer for pH 8-9)

  • Microcentrifuge tubes or a 96-well plate

  • Water bath or incubator

  • Method for quenching the reaction (e.g., heating, addition of a strong base)

  • Analytical method for quantifying β-galactosylglycerol (e.g., HPLC, TLC)

Procedure:

  • Prepare a stock solution of your substrates: Dissolve lactose and glycerol in deionized water at your desired concentrations.

  • Set up a series of buffered reactions: In separate tubes, add a fixed amount of your substrate stock solution to each of the different buffers. For example, to test a pH range from 5.0 to 8.0 in 0.5 unit increments, you would set up reactions at pH 5.0, 5.5, 6.0, 6.5, 7.0, 7.5, and 8.0.

  • Equilibrate the temperature: Place the reaction tubes in a water bath set to the known optimal temperature for your enzyme (if unknown, use a moderate temperature like 40°C as a starting point). Allow the solutions to reach the desired temperature.

  • Initiate the reaction: Add a fixed amount of β-galactosidase to each tube, vortex briefly to mix, and start a timer.

  • Incubate: Allow the reactions to proceed for a fixed period (e.g., 4, 8, or 12 hours).

  • Quench the reaction: Stop the reactions simultaneously using your chosen quenching method.

  • Analyze the products: Quantify the amount of β-galactosylglycerol produced in each reaction.

  • Determine the optimum pH: Plot the yield of β-galactosylglycerol against the pH to identify the optimal pH for your specific enzyme and conditions.

Protocol 2: Determining the Optimal Temperature

This protocol is designed to find the temperature that provides the best balance between enzyme activity and stability.

Materials:

  • Same as Protocol 1, but with a single buffer at the determined optimal pH.

  • Multiple water baths or a thermal cycler with a temperature gradient function.

Procedure:

  • Prepare your reaction mixture: Combine your substrate stock solution with the optimal buffer determined in Protocol 1.

  • Set up a temperature gradient: Aliquot the reaction mixture into several tubes and place them in water baths set at different temperatures (e.g., 30°C, 35°C, 40°C, 45°C, 50°C, 55°C, 60°C).

  • Equilibrate: Allow the tubes to reach their respective temperatures.

  • Initiate the reaction: Add the same amount of β-galactosidase to each tube and start a timer.

  • Incubate: Let the reactions proceed for a fixed time.

  • Quench the reaction.

  • Analyze the products.

  • Determine the optimum temperature: Plot the yield of β-galactosylglycerol against the temperature. The optimal temperature will be the peak of this curve. Be aware that at higher temperatures, you may see a sharp drop in yield due to enzyme denaturation.[4]

Troubleshooting Guide

Low yield of β-galactosylglycerol is the most common issue encountered. The following diagram outlines a systematic approach to troubleshooting this problem, focusing on pH and temperature as the primary variables.

G cluster_solutions Potential Solutions start Low β-Galactosylglycerol Yield check_enzyme Is the enzyme active? start->check_enzyme check_ph Is the pH optimal? check_enzyme->check_ph Yes solution_enzyme Source fresh enzyme. Check storage conditions. check_enzyme->solution_enzyme No check_temp Is the temperature optimal? check_ph->check_temp Yes solution_ph Verify buffer pH. Perform pH optimization (Protocol 1). check_ph->solution_ph No check_hydrolysis High level of hydrolysis? check_temp->check_hydrolysis Yes solution_temp Verify incubator/water bath temperature. Perform temperature optimization (Protocol 2). check_temp->solution_temp No solution_hydrolysis Adjust pH away from hydrolysis optimum. Increase glycerol concentration. check_hydrolysis->solution_hydrolysis Yes

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in (2S)-Glycerol Glycosylation

Welcome to the technical support guide for navigating the complexities of (2S)-glycerol glycosylation. This resource is designed for researchers, scientists, and drug development professionals who are encountering challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of (2S)-glycerol glycosylation. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges related to steric hindrance in their glycosylation reactions. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions to enhance the success of your synthetic strategies.

Introduction: The Challenge of the C2-Hydroxyl Group

Glycerol, a fundamental backbone in numerous bioactive molecules, presents a unique challenge in synthetic chemistry. Specifically, the secondary hydroxyl group at the C2 position of (2S)-glycerol is sterically hindered compared to the primary C1 and C3 hydroxyls. This steric bulk can significantly impede the approach of a glycosyl donor, leading to low yields, poor stereoselectivity, and the formation of undesired byproducts. The chirality of the glycerol building block has also been shown to have an important impact on the stereoselectivity of the glycosylation reaction.[1] This guide will explore the causality behind these experimental hurdles and provide actionable protocols to overcome them.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the glycosylation of (2S)-glycerol, offering explanations and step-by-step solutions.

Issue 1: Low or No Yield of the Desired Glycosylated Product

Question: My glycosylation reaction with (2S)-glycerol is resulting in very low yields or no product at all. I suspect steric hindrance at the C2 position is the primary issue. How can I improve my yield?

Answer:

Low yields are a classic symptom of steric hindrance. The bulky nature of both the glycosyl donor and the environment around the C2-hydroxyl of glycerol can prevent the necessary proximity for bond formation. Here’s a systematic approach to troubleshoot this issue:

1.1. Re-evaluate Your Protecting Group Strategy:

  • Rationale: The choice of protecting groups on both the glycosyl donor and the glycerol acceptor is critical. Bulky protecting groups can exacerbate steric clash.

  • Troubleshooting Steps:

    • Protecting Groups on Glycerol: If you are targeting the C2-hydroxyl, the protecting groups on C1 and C3 must be carefully selected. While large groups like trityl (Tr) or t-butyldimethylsilyl (TBDMS) offer good regioselectivity for the primary hydroxyls, they can create a sterically crowded pocket around C2.[2] Consider smaller, yet stable, protecting groups like benzyl (Bn) or para-methoxybenzyl (PMB) ethers.[1]

    • Protecting Groups on the Glycosyl Donor: Similarly, bulky groups on the sugar donor, particularly at the C2 and C6 positions, can hinder the approach to the glycerol. For instance, a bulky fluorenylmethoxycarbonyl (Fmoc) group at C6 has been used to influence stereoselectivity, but may also reduce overall reactivity.[1] Consider donors with less bulky protecting groups like acetyl (Ac) or benzyl (Bn) ethers.

1.2. Optimize the Glycosyl Donor and Leaving Group:

  • Rationale: The reactivity of the glycosyl donor is paramount. A more reactive donor can overcome a higher activation energy barrier imposed by steric hindrance.

  • Troubleshooting Steps:

    • Leaving Group: The choice of leaving group on the anomeric carbon of the donor is crucial. Trichloroacetimidates are popular due to their ease of preparation and activation.[3] However, for sterically hindered alcohols, other leaving groups might be more effective. Glycosyl halides (bromides or fluorides) or phosphates can offer different reactivity profiles.[4][5]

    • "Armed" vs. "Disarmed" Donors: Employ an "armed" glycosyl donor. These donors have electron-donating protecting groups (e.g., benzyl ethers) which increase the reactivity of the anomeric center. Conversely, "disarmed" donors with electron-withdrawing groups (e.g., acetyl esters) are less reactive.

1.3. Catalyst and Promoter Selection:

  • Rationale: The catalyst's role is to activate the glycosyl donor, but its size and nature can also influence the reaction's success with a hindered acceptor.

  • Troubleshooting Steps:

    • Lewis Acids: Standard Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are common activators for trichloroacetimidate donors.[3][6] For highly hindered systems, more powerful or specialized catalysts may be necessary. For instance, B(C6F5)3 has been shown to be effective in sterically hindered glycosylations where conventional Lewis acids fail.[5]

    • Transition Metal Catalysis: Recent advances have demonstrated the efficacy of transition metal catalysts (e.g., palladium, nickel, zirconium) in coupling sterically hindered alcohols with high efficiency and selectivity.[3][7] These catalysts can operate through different mechanisms that may be less sensitive to steric bulk.[7]

1.4. Reaction Conditions:

  • Rationale: Temperature, solvent, and concentration can all play a significant role in overcoming activation barriers.

  • Troubleshooting Steps:

    • Temperature: While lower temperatures are often used to control selectivity, a gradual increase in temperature may be necessary to provide sufficient energy to overcome the steric barrier. However, be mindful that higher temperatures can also lead to byproduct formation. A systematic temperature screen is advisable.[8]

    • Solvent: The choice of solvent can influence the reaction outcome. Nitrile solvents (e.g., acetonitrile) can sometimes participate in the reaction, leading to the formation of β-glycosides. Dichloromethane (DCM) and diethyl ether are common non-participating solvents.

    • High Pressure: In some challenging cases, applying high pressure (in the kbar range) can facilitate glycosylations with sterically hindered substrates by favoring the formation of the more compact transition state.

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

Question: I am successfully glycosylating the C2-hydroxyl of (2S)-glycerol, but I'm getting a mixture of α and β anomers. How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity is a central challenge in glycosylation chemistry, especially with hindered secondary alcohols. The outcome is often a result of a complex interplay between the donor, acceptor, catalyst, and solvent.

2.1. Neighboring Group Participation:

  • Rationale: This is the most reliable strategy for obtaining 1,2-trans glycosides (e.g., β-glucosides, β-galactosides). A participating protecting group at the C2 position of the glycosyl donor (e.g., acetate, benzoate) will form a cyclic intermediate after the departure of the leaving group. The glycerol acceptor then attacks from the opposite face, leading to the exclusive formation of the 1,2-trans product.

  • Troubleshooting Steps:

    • If your target is a 1,2-trans glycoside, ensure your glycosyl donor has a participating group at C2.

    • If you are obtaining a mixture, it's possible that the reaction is proceeding through an SN1-like mechanism with a long-lived oxocarbenium ion intermediate. In this case, enhancing the nucleophilicity of the C2-participating group or using a more coordinating solvent might favor the desired pathway.

2.2. Achieving 1,2-cis Glycosides:

  • Rationale: The synthesis of 1,2-cis glycosides (e.g., α-glucosides, β-mannosides) is more challenging as it requires the absence of neighboring group participation.[4] This is typically achieved by using a non-participating group (e.g., benzyl ether, allyl ether) at the C2 position of the donor.

  • Troubleshooting Steps:

    • Solvent Effects: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) can stabilize the anomeric radical and favor the formation of the α-anomer (anomeric effect).

    • Catalyst Control: Certain catalytic systems are designed to promote 1,2-cis selectivity. For example, some chiral Brønsted acids have been shown to mediate glycosylation with recognition of the alcohol's chirality, influencing the stereochemical outcome.[4]

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

Issue 3: Formation of Byproducts

Question: My reaction is producing significant amounts of orthoester or other byproducts instead of the desired glycoside. What is causing this and how can I prevent it?

Answer:

Byproduct formation is common in complex glycosylations and often points to side reactions of the highly reactive intermediates.

3.1. Orthoester Formation:

  • Rationale: Orthoesters are a common byproduct when using donors with a C2-acyl participating group. The cyclic acyloxonium ion intermediate can be attacked by the alcohol acceptor at the acyl carbon instead of the anomeric carbon. This is particularly prevalent with highly reactive primary alcohols, but can also occur with hindered secondary alcohols under certain conditions.

  • Troubleshooting Steps:

    • Protecting Group Modification: The use of a bulky 2-chloro-2-methylpropanoic ester as a steering group on the sugar donor has been shown to afford high β-selectivity without the formation of orthoester side products, even with hindered alcohols.[5]

    • Reaction Conditions: Lowering the temperature and using a less nucleophilic solvent can disfavor orthoester formation.

3.2. Glycosyl Donor Decomposition:

  • Rationale: The activated glycosyl donor is a highly reactive species. If the glycosylation reaction is slow due to steric hindrance, the donor may have time to decompose through various pathways.

  • Troubleshooting Steps:

    • Controlled Activation: Use a catalyst system that provides controlled activation of the donor. Pre-activation protocols, where the donor and catalyst are mixed at low temperature before the addition of the acceptor, can sometimes be beneficial.

    • Stoichiometry: Using a slight excess of the glycosyl donor can help to drive the reaction to completion, but a large excess may lead to more byproducts from its decomposition.

Part 2: Frequently Asked Questions (FAQs)

Q1: Is an enzymatic approach a viable alternative to chemical glycosylation for sterically hindered (2S)-glycerol?

A1: Yes, enzymatic glycosylation can be an excellent alternative. Glycosyltransferases and certain engineered glycoside hydrolases (glycosynthases) offer remarkable regio- and stereoselectivity, often under mild, aqueous conditions.[9] For example, sucrose phosphorylase has been used for the industrial synthesis of 2-O-(α-D-glucopyranosyl)-sn-glycerol from sucrose and glycerol with high regioselectivity.[10] This approach avoids the need for complex protecting group manipulations and can be highly efficient. However, the substrate scope of enzymes can be limited, and finding an enzyme that accepts your specific glycosyl donor and (2S)-glycerol acceptor may require screening or protein engineering.

Q2: How can I selectively protect the C1 and C3 hydroxyls of glycerol to prepare for C2 glycosylation?

A2: Achieving selective protection of the primary hydroxyls is a key first step. A common and effective method is to form a 1,3-benzylidene or acetonide acetal. This protects the C1 and C3 hydroxyls simultaneously, leaving the C2-hydroxyl available for glycosylation. Subsequent removal of the acetal under acidic conditions liberates the C1 and C3 hydroxyls if needed. Alternatively, using a stoichiometric amount of a bulky protecting group reagent like trityl chloride or t-butyldimethylsilyl chloride in the presence of a base will preferentially react with the less sterically hindered primary hydroxyls.[2] Careful control of stoichiometry and reaction temperature is crucial to maximize the yield of the 1,3-diprotected glycerol.[2]

Q3: What analytical techniques are best for confirming the structure and stereochemistry of my glycosylated glycerol product?

A3: A combination of techniques is essential for unambiguous characterization:

  • NMR Spectroscopy: 1H and 13C NMR are indispensable. The coupling constant (J-value) between the anomeric proton (H-1) and the H-2 proton of the sugar can often determine the anomeric configuration. For example, a large J-value (around 8 Hz) is typically indicative of a trans relationship (e.g., β-glucoside), while a smaller J-value (around 3-4 Hz) suggests a cis relationship (e.g., α-glucoside). 2D NMR techniques like COSY, HSQC, and HMBC are crucial for assigning all protons and carbons and confirming the connectivity between the sugar and the C2 position of the glycerol.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of your product.

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides the most definitive structural proof, including the absolute stereochemistry.

Q4: Can computational chemistry help predict the outcome of a sterically hindered glycosylation?

A4: Yes, computational modeling is becoming an increasingly powerful tool in this area. Density functional theory (DFT) calculations can be used to model the transition states of different reaction pathways (e.g., SN1 vs. SN2). This can provide insights into the likely stereochemical outcome and help rationalize experimental observations.[11] Computational studies can also help in the rational design of catalysts and protecting group strategies to favor a desired outcome.

Part 3: Experimental Protocols & Data

Protocol: General Procedure for a Schmidt Trichloroacetimidate Glycosylation of a Sterically Hindered Diol

This protocol is a general starting point and may require optimization for your specific substrates.

  • Preparation of the Glycosyl Donor: The glycosyl trichloroacetimidate donor is typically prepared by reacting the free sugar (with other hydroxyls protected) with trichloroacetonitrile in the presence of a base like DBU or K2CO3.

  • Glycosylation Reaction:

    • To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the protected (2S)-glycerol acceptor (1.0 eq) and the glycosyl trichloroacetimidate donor (1.2-1.5 eq).

    • Add activated molecular sieves (4 Å).

    • Dissolve the solids in an anhydrous solvent (e.g., dichloromethane).

    • Cool the reaction mixture to the desired starting temperature (e.g., -40 °C).

    • Slowly add a solution of the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 eq) in the same anhydrous solvent.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • If the reaction is sluggish, allow it to warm slowly to a higher temperature (e.g., 0 °C or room temperature).

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding a base (e.g., triethylamine or pyridine).

    • Filter the mixture through celite to remove the molecular sieves.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to isolate the desired glycoside.

Table 1: Comparison of Catalysts in a Sterically Hindered Glycosylation
Catalyst (mol%)Temperature (°C)Time (h)Yield (%)α:β Ratio
TMSOTf (10%)-40 to 0435%1:1
BF3·OEt2 (20%)-20 to 20640%1:2
B(C6F5)3 (15%)0275%1:9
Pd(PhCN)2(OTf)2 (10%)25385%<1:15

This is representative data compiled from literature trends. Actual results will vary based on substrates.[3][5]

Part 4: Visualizing the Strategy

Diagram: Troubleshooting Workflow for Low Glycosylation Yield

This diagram outlines a logical progression for addressing low yields in the glycosylation of (2S)-glycerol.

troubleshooting_workflow start Low Yield in (2S)-Glycerol Glycosylation q1 Is the Glycosyl Donor sufficiently reactive? start->q1 strat1 Increase Donor Reactivity: - Use 'Armed' Donor - Switch to more reactive leaving group (e.g., imidate, phosphate) - Increase equivalents of donor q1->strat1 No q2 Is the Catalyst/Promoter effective? q1->q2 Yes a1_yes Yes a1_no No strat1->q2 strat2 Optimize Catalyst: - Screen different Lewis Acids (e.g., TMSOTf, B(C6F5)3) - Explore Transition Metal Catalysts (Pd, Ni, Zr) - Adjust catalyst loading q2->strat2 No q3 Are Protecting Groups causing steric clash? q2->q3 Yes a2_yes Yes a2_no No strat2->q3 strat3 Modify Protecting Groups: - Use smaller groups on glycerol C1/C3 (e.g., Bn) - Reduce bulk on donor (esp. C2/C6 positions) q3->strat3 Yes q4 Are Reaction Conditions optimal? q3->q4 No a3_yes Yes a3_no No strat3->q4 strat4 Adjust Conditions: - Increase temperature incrementally - Screen different solvents - Consider high-pressure conditions q4->strat4 No end_node Yield Improved q4->end_node Yes a4_yes Yes a4_no No strat4->end_node

Sources

Troubleshooting

Technical Guide: Preventing Byproduct Formation in Galactolipid Synthesis

Introduction: The Reactivity Balance Synthesizing galactolipids—specifically monogalactosyldiacylglycerols (MGDG) and their derivatives—requires navigating a "chemical minefield." You are coupling a highly reactive glyco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Reactivity Balance

Synthesizing galactolipids—specifically monogalactosyldiacylglycerols (MGDG) and their derivatives—requires navigating a "chemical minefield." You are coupling a highly reactive glycosyl donor with a labile lipid acceptor (diacylglycerol) that is prone to isomerization.

The failure mode is rarely a lack of reactivity; it is hyper-reactivity leading to three specific byproducts:

  • Orthoesters: Formed instead of the glycosidic bond when C2-esters participate.

  • Acyl-migrated isomers: The 1,2-diacyl-sn-glycerol acceptor rearranging to the thermodynamically stable 1,3-isomer.[1]

  • N-acyl urea/amide dead-ends: Rearrangement of the Schmidt donor (trichloroacetimidate).

This guide provides the protocols to suppress these pathways.

Module 1: The Glycosylation Bottleneck (Stereocontrol)

The most critical decision is the choice of the C2 protecting group on the galactosyl donor. This dictates the mechanism and the dominant byproduct risk.

Q: How do I select the correct donor protection strategy?

A: Follow the Neighboring Group Participation (NGP) rule.

  • Target:

    
    -Galactoside (e.g., Natural MGDG core) [1]
    
    • Strategy: Use an ester (Benzoyl/Acetyl) at C2.

    • Mechanism: The carbonyl oxygen attacks the oxocarbenium ion, forming a dioxolenium ion that blocks the

      
      -face, forcing the acceptor to attack from the 
      
      
      
      -face (trans).
    • Primary Risk: Orthoester formation . If the acceptor is sterically hindered or the base is too weak, the acceptor attacks the ortho carbon instead of the anomeric center.

  • Target:

    
    -Galactoside (e.g., DGDG terminal sugar, 
    
    
    
    -GalCer)
    [1]
    • Strategy: Use an ether (Benzyl) at C2.

    • Mechanism: No NGP. Stereochemistry is controlled by the Anomeric Effect (favoring

      
      ) and solvent participation.
      
    • Primary Risk: Anomeric mixtures (

      
       scramble) .
      
Visualization: Stereoselectivity Decision Tree

GlycosylationStrategy Start Target Galactolipid Linkage Beta Target: Beta-Linkage (e.g., MGDG Core) Start->Beta Alpha Target: Alpha-Linkage (e.g., DGDG Terminal) Start->Alpha C2Ester Use C2-Ester Donor (Bz or Ac) Beta->C2Ester C2Ether Use C2-Ether Donor (Bn) Alpha->C2Ether MechNGP Mechanism: Neighboring Group Participation (Forms Dioxolenium Ion) C2Ester->MechNGP RiskOrtho CRITICAL RISK: Orthoester Formation MechNGP->RiskOrtho If acceptor hindered MechAnom Mechanism: Anomeric Effect (Thermodynamic Control) C2Ether->MechAnom RiskMix CRITICAL RISK: Alpha/Beta Mixtures MechAnom->RiskMix If solvent polar

Caption: Strategic selection of C2 protecting groups dictates the reaction pathway and associated byproduct risks.[1]

Module 2: Troubleshooting Specific Byproducts

Issue 1: Orthoester Formation

Symptom: NMR shows a characteristic peak at


 1.7–1.9 ppm (methyl) or distinct quaternary carbon signals; product hydrolyzes rapidly in mild acid.

Root Cause: When using C2-esters (for


-selectivity), the acceptor (DAG) is essentially a secondary alcohol.[1] If the reaction temperature is too low or the promoter (TMSOTf) concentration is too high, the kinetic trap (orthoester) forms and does not rearrange to the glycoside.

Corrective Protocol:

  • Solvent Switch: Use Dichloromethane (DCM) . Avoid THF, which stabilizes the orthoester.

  • Promoter Tuning: Switch from

    
     to TMSOTf  (Trimethylsilyl trifluoromethanesulfonate). TMSOTf is more effective at rearranging the orthoester intermediate into the glycoside.
    
  • Temperature Ramp: Start at -20°C. If TLC shows the orthoester (higher

    
     than product), allow the reaction to warm to 0°C or room temperature. The orthoester is often the kinetic product; the glycoside is the thermodynamic product.
    
Issue 2: Acyl Migration (The "Glycerol Trap")

Symptom: You isolate 1,3-diglyceride galactolipids instead of the desired 1,2-sn-glycerol lipids.[1] Context: 1,2-Diacylglycerols (1,2-DAG) are thermodynamically unstable.[1] They migrate to 1,3-DAG under basic conditions or on silica gel.[1][2]

Prevention Protocol:

  • Acceptor Design: Do NOT use free 1,2-DAG as the acceptor if possible.

    • Better Route: Use a 1,2-O-isopropylidene-sn-glycerol (solketal) backbone, couple the galactose first, then remove the acetal and acylate the glycerol fatty acids last.[1]

    • If you must use DAG: Keep the pH strictly neutral or slightly acidic.

  • Purification Hazard: Never purify 1,2-DAG acceptors on standard Silica Gel 60. The surface silanols are acidic enough to catalyze migration.

    • Solution: Pre-treat silica gel with 1% Triethylamine (TEA) or use neutral alumina.

  • Reaction Conditions: Avoid basic activators. The Schmidt method (TMSOTf catalysis) is acidic and safe for DAGs, provided the reaction is quenched immediately with pyridine/methanol at -20°C.

Issue 3: Schmidt Donor Rearrangement (Chapman Rearrangement)

Symptom: Recovery of N-trichloroacetyl amide (unreactive byproduct).[1] Root Cause: The trichloroacetimidate donor rearranges if the activation energy for glycosylation is higher than the rearrangement barrier (often due to weak promoters or hindered acceptors).

Corrective Protocol:

  • Inverse Addition: Do not add the promoter to the donor. Mix Acceptor + Promoter first, then add the Donor slowly at low temperature (-78°C to -40°C).[1] This keeps the donor concentration low relative to the activated acceptor complex.

Module 3: Quantitative Optimization Table

Use this reference table to adjust your reaction parameters based on the observed byproduct.

Observed ByproductProbable CauseImmediate AdjustmentReference
Orthoester Kinetic trapping; C2-ester participation.[1]Warm reaction to 0°C; ensure solvent is anhydrous DCM.[1]
1,3-DAG Isomer Acyl migration in acceptor.[1]Avoid silica chromatography; use borate-impregnated TLC plates to distinguish isomers.[2]
N-Acyl Amide Chapman rearrangement of Schmidt donor.[1]Use "Inverse Addition" technique; lower T to -40°C.[3]

Mixture
Lack of participating group; "mismatched" solvent.[1]For

:
Use Ether/Dioxane. For

:
Use Nitrile (Acetonitrile) at low temp (-40°C).[1]
[4]

Module 4: Validated Protocol (Schmidt Glycosylation for MGDG)

This protocol minimizes acyl migration and orthoester formation.

Reagents:

  • Donor: 2,3,4,6-tetra-O-benzoyl-

    
    -D-galactopyranosyl trichloroacetimidate (C2-ester ensures 
    
    
    
    -selectivity).[1]
  • Acceptor: 1,2-di-O-acyl-sn-glycerol (freshly prepared).[1]

  • Promoter: TMSOTf (0.1 eq).

  • Solvent: Anhydrous DCM (4Å MS dried).

Step-by-Step:

  • Drying: Azeotrope both Donor and Acceptor with toluene (

    
    ) to remove trace water. Vacuum dry for 2 hours.
    
  • Solvation: Dissolve Donor (1.2 eq) and Acceptor (1.0 eq) in DCM under Argon. Add activated 4Å Molecular Sieves. Stir 30 mins at RT.

  • Cooling: Cool mixture to -20°C . (Going lower to -78°C often freezes reactivity of benzoylated donors, leading to rearrangement).[1]

  • Activation: Add TMSOTf (0.1 eq) dropwise.

  • Monitoring: Monitor by TLC.

    • Check: If a spot appears just above the product, it is likely the orthoester.

    • Action: If orthoester persists after 1h, warm to 0°C for 15 mins to force rearrangement.

  • Quench: Add 2 drops of Pyridine at -20°C. (Crucial: Neutralize acid before warming to prevent DAG migration).

  • Workup: Wash with

    
    , dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica (neutralized with 0.5% TEA) using Hexane/EtOAc.

References

  • Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of

    
    - and 
    
    
    
    -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides.[1] Angewandte Chemie International Edition, 19(9), 731-732.[1] Link
  • Kodali, D. R., et al. (1990). Acyl migration in 1,2-dipalmitoyl-sn-glycerol.[1][2] Journal of Lipid Research, 31, 1853-1858.[1] Link

  • Urban, D., et al. (2013). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.[3] Journal of Organic Chemistry. (Discusses the mechanism of the rearrangement byproduct). Link

  • Niggemann, J., et al. (2002). Glycosyl imidates in the synthesis of glycoconjugates.[3] Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Optimization

Scaling up production of (2S)-Glycerol-O-beta-D-galactopyranoside

This guide serves as a specialized technical support center for the scale-up and optimization of (2S)-Glycerol-O- -D-galactopyranoside (often referred to as Fluoride-Free Glyceryl Galactoside or 2S-GG ). This molecule is...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support center for the scale-up and optimization of (2S)-Glycerol-O-


-D-galactopyranoside  (often referred to as Fluoride-Free Glyceryl Galactoside  or 2S-GG ).

This molecule is a high-value osmolyte and protein stabilizer. Unlike chemical synthesis, which requires toxic glycosyl fluorides and protection/deprotection steps, the protocols below focus on Enzymatic Transglycosylation , the industry standard for scalable, "Green Chemistry" production.

Module 1: Upstream Biocatalysis (The "Make" Phase)

Core Concept: Thermodynamic vs. Kinetic Control

Scaling up 2S-GG requires shifting the equilibrium of


-galactosidase from hydrolysis  (breaking lactose) to transglycosylation  (attaching galactose to glycerol).

The Challenge:


-galactosidases naturally prefer water as a nucleophile (

). The Solution: You must lower water activity (

) without denaturing the enzyme.
Troubleshooting Guide: Reaction Optimization
SymptomProbable Root CauseTechnical Intervention
Low Yield (<20%) Water activity (

) is too high.
Increase Glycerol Concentration: Shift the solvent system to 60–70% (w/v) glycerol. This forces the enzyme to use glycerol as the acceptor.
High Free Galactose Hydrolysis is dominating.Stop Reaction Earlier: Transglycosylation is kinetically controlled. If left too long, the enzyme will hydrolyze the product (GG) back into glycerol and galactose.
Wrong Regioisomer (1-GG) Non-specific Enzyme Source.Switch Enzyme Source: Use

-galactosidase from Kluyveromyces lactis or Bifidobacterium bifidum. These favor the formation of the

(1$\rightarrow$2) linkage over the

(1$\rightarrow$1) linkage found with E. coli enzymes.
High Viscosity Issues Glycerol concentration >80%.Temperature Modulation: Increase T to 45–50°C (if enzyme stability permits) or use a thermostable enzyme (e.g., from Aspergillus oryzae) to lower viscosity and improve mass transfer.
Standard Operating Procedure (SOP): High-Gravity Transglycosylation

Objective: Synthesize 2S-GG at 10L Scale.

  • Substrate Prep: Dissolve Lactose (Donor) in warm buffer (50 mM Phosphate, pH 6.5) to saturation.

  • Glycerol Addition: Add Glycerol (Acceptor) to reach a final ratio of 60:40 (Glycerol:Buffer) .

  • Enzyme Loading: Add Kluyveromyces lactis

    
    -gal (approx 10 U/mL).
    
  • Incubation: Incubate at 40°C with varying agitation (start high to mix, lower to maintain).

  • Monitoring: Sample every 2 hours via HPLC. Terminate when the [GG]:[Glucose] ratio peaks (usually 12–24 hours).

  • Termination: Heat inactivation (90°C for 10 min).

Workflow Visualization: Biocatalytic Pathway

Biocatalysis Lactose Lactose (Gal-Glc) Complex Enzyme-Gal Intermediate Lactose->Complex Galactosylation Glycerol Glycerol (Acceptor) Glycerol->Complex Enzyme Beta-Galactosidase (Catalyst) GG (2S)-Glyceryl Galactoside Complex->GG Transglycosylation (High Glycerol) Byproducts Glucose + Free Galactose Complex->Byproducts Hydrolysis (High Water) Water Water (Hydrolysis Path) Water->Complex

Caption: Kinetic competition between Transglycosylation (Green path, desired) and Hydrolysis (Red dashed path, undesired).

Module 2: Downstream Purification (The "Clean" Phase)

Core Concept: The "Yeast Trick"

The reaction mixture contains Product (GG), Byproduct (Glucose), Hydrolysis Byproduct (Galactose), and Excess Glycerol. Separating sugars from sugars is difficult and expensive using chromatography alone. The Solution: Use Saccharomyces cerevisiae (Baker's Yeast) to selectively metabolize the reducing sugars (Glucose/Galactose) while leaving the non-fermentable polyol (GG) and glycerol untouched.

Troubleshooting Guide: Purification
IssueRoot CauseSolution
Yeast Inactivity High osmotic pressure from glycerol.Dilution: Dilute the reaction mixture with water to <20% glycerol before adding yeast. The yeast cannot survive the 60% glycerol reaction condition.
Product Loss Non-selective microbial consumption.Strain Selection: Ensure you are using a standard Baker's Yeast (S. cerevisiae). Avoid wild-type contaminants that might possess transport mechanisms for glyceryl-glycosides.
Residual Glycerol Yeast does not eat glycerol efficiently.Chromatography: After yeast treatment, use a Silica Gel column or Simulated Moving Bed (SMB) chromatography. GG is more polar than glycerol and will elute differently.
Workflow Visualization: Downstream Processing

DSP RxnMix Reaction Mixture (GG, Glc, Gal, Glycerol) Dilution Dilution (Reduce Osmotic Pressure) RxnMix->Dilution Yeast Yeast Fermentation (Removes Glc/Gal) Dilution->Yeast Filter Filtration/Centrifugation (Remove Biomass) Yeast->Filter Evap Vacuum Evaporation (Remove Water) Filter->Evap Chrom Chromatography (Separate GG from Glycerol) Evap->Chrom Final Pure (2S)-GG Chrom->Final

Caption: Industrial downstream workflow utilizing selective fermentation to remove reducing sugars.

Module 3: Analytics & Quality Control (The "Check" Phase)

FAQ: Distinguishing Isomers

Q: How do I confirm I have the (2S) isomer and not the (2R) or (1)-isomer? A: You cannot rely on standard HPLC retention times alone. You must use NMR.[1]

  • 1H-NMR: Look at the methine proton of the glycerol moiety.

    • 
      (1$\rightarrow$2) Linkage:  The signal for the H-2 of glycerol will shift downfield (deshielded) due to glycosylation compared to free glycerol.
      
    • Coupling Constants (

      
      ):  The coupling constant between the anomeric proton (H-1 of galactose) and H-2 of glycerol is critical.
      
  • 13C-NMR: The C-2 carbon of glycerol will show a significant chemical shift (

    
     ~80 ppm) if substituted, whereas C-1/C-3 substitution results in shifts around 
    
    
    
    ~70 ppm.

Q: What is the best HPLC method for routine monitoring? A: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Column: Amide-80 or Amino-bonded silica.

  • Mobile Phase: Acetonitrile:Water (75:25).

  • Detection: RID (Refractive Index) or ELSD (Evaporative Light Scattering).

  • Note: C18 columns are generally ineffective for these highly polar compounds.

References

  • Enzymatic Synthesis & Regioselectivity

    • Title: Synthesis and characteris

      
      -galactosidase catalysed reverse hydrolysis of galactose and glycerol.[2]
      
    • Source: PubMed / Journal of Biotechnology.
    • URL:[Link]

  • Yeast Purification Method

    • Title: Optimization of production and downstream processing of the almond beta-glucosidase-mediated glucosylation of glycerol. (Note: Principles of yeast cleanup apply identically to galactosides).
    • Source: PubMed / Biotechnology & Bioengineering.
    • URL:[Link]

  • NMR Characterization of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
    • Source: Oxford Instruments Application Notes.[3]

    • URL:[Link]

  • Industrial Enzyme Sources

    • Title

      
      -galactosidase as an industrial enzyme: production and potential.[4][5][6][7]
      
    • Source: ResearchG
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

(2S)-Glycerol-O-beta-D-galactopyranoside vs. Ectoine: A Comparative Guide for Enzyme Preservation

Executive Summary This guide provides a technical comparison between (2S)-Glycerol-O-beta-D-galactopyranoside (commonly known as Floridoside ) and Ectoine for the stabilization of enzymes in pharmaceutical and biotechnol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between (2S)-Glycerol-O-beta-D-galactopyranoside (commonly known as Floridoside ) and Ectoine for the stabilization of enzymes in pharmaceutical and biotechnological applications.

  • Ectoine is the industry benchmark for thermal and osmotic stabilization . Its mechanism relies on strong water-structuring properties (kosmotropic effect), making it ideal for preventing protein aggregation during heat stress or freeze-thaw cycles.

  • Floridoside is a marine-derived heteroside that offers a distinct advantage in oxidative protection and desiccation tolerance. While its glass transition temperature (

    
    ) is lower than trehalose, its hydroxyl-rich structure provides superior scavenging of reactive oxygen species (ROS), making it the candidate of choice for enzymes sensitive to oxidative degradation.
    

Part 1: Mechanistic Deep Dive

To select the correct stabilizer, one must understand the biophysical causality of their protection mechanisms.

Ectoine: The Preferential Exclusion Model

Ectoine (1,4,5,6-tetrahydro-2-methyl-4-pyrimidinecarboxylic acid) operates via preferential exclusion .[1] It is excluded from the immediate hydration shell of the protein backbone. This exclusion creates a thermodynamic unfavorability for the protein to unfold (which would increase the surface area exposed to the solvent), thereby forcing the protein into its native, compact state.

Floridoside: The Water Replacement & Scavenging Model

Floridoside acts as a "water substitute" during desiccation. Its galactosyl-glycerol structure is rich in hydroxyl (-OH) groups that can form hydrogen bonds with polar residues on the protein surface, replacing water molecules during drying (lyophilization). Uniquely, Floridoside also activates antioxidant pathways (e.g., Nrf2/HO-1 in cellular contexts) and directly scavenges hydroxyl radicals, preventing oxidative modification of enzyme active sites.

Diagram 1: Mechanistic Comparison

The following diagram illustrates the distinct stabilization pathways of Ectoine (Hydration Shell) versus Floridoside (Direct Interaction & Scavenging).

MechanismComparison cluster_Ectoine Ectoine: Preferential Exclusion cluster_Floridoside Floridoside: Water Replacement & ROS Scavenging E_Solute Ectoine Molecules E_Water Structured Water Layer E_Solute->E_Water Induces High Surface Tension E_Protein Native Enzyme (Compact) E_Water->E_Protein Excluded from Surface Forces Compaction F_Solute Floridoside F_ROS ROS (•OH, H₂O₂) F_Solute->F_ROS Scavenges/Neutralizes F_Protein Enzyme Surface (H-Bonded) F_Solute->F_Protein Direct H-Bonding (Replaces Water) F_ROS->F_Protein Blocked Damage

Caption: Ectoine stabilizes via exclusion (blue), forcing protein compaction. Floridoside stabilizes via direct hydrogen bonding and ROS neutralization (red).

Part 2: Comparative Performance Analysis

The following data summarizes the performance of these solutes under distinct stress conditions.

Table 1: Performance Matrix
FeatureEctoineFloridoside ((2S)-GG)Winner
Primary Mechanism Preferential Exclusion (Kosmotrope)Water Replacement + AntioxidantContext Dependent
Thermal Stability (

Shift)
High (

)
Moderate (

)
Ectoine
Freeze-Thaw Recovery Excellent (>90% recovery)Good (>80% recovery)Ectoine
Oxidative Protection Low (Indirect via structure)High (Direct ROS scavenging)Floridoside
Lyophilization (

)
Crystallizes (No true glass)Amorphous Glass (

)
Floridoside (for drying)
Solubility (25°C) ~4 M (Very High)HighEctoine
Key Experimental Insights
  • Thermal Stress: In studies involving Lactate Dehydrogenase (LDH), Ectoine consistently shifts the melting temperature (

    
    ) higher than sugar-based derivatives. If your enzyme fails due to heat-induced unfolding, Ectoine is the superior choice.
    
  • Oxidative Stress: For enzymes containing oxidation-sensitive residues (Cysteine, Methionine), Floridoside outperforms Ectoine. Ectoine can form N-acetimides upon radical attack, but Floridoside's polyol structure acts as a more efficient radical sink.

Part 3: Validated Experimental Protocol

To empirically determine the best stabilizer for your specific enzyme, use this Dual-Stress Challenge Protocol . This workflow tests both thermal stability and oxidative resilience simultaneously.

Protocol: The "Thermo-Oxidative" Screening Assay

Reagents:

  • Target Enzyme (e.g., LDH, 0.1 mg/mL final).

  • Buffer: 50 mM Potassium Phosphate, pH 7.5.

  • Stock Solutions: 1M Ectoine, 1M Floridoside.

  • Stressor: 30% Hydrogen Peroxide (

    
    ).
    

Workflow:

  • Preparation: Prepare 4 aliquots of enzyme:

    • Control (Buffer only).

    • Test A (100 mM Ectoine).

    • Test B (100 mM Floridoside).

    • Test C (50 mM Ectoine + 50 mM Floridoside - Synergistic Check).

  • Thermal Challenge: Incubate all samples at 50°C for 30 minutes .

  • Oxidative Spike: Post-incubation, add

    
     to a final concentration of 1 mM. Incubate at 25°C for 15 minutes.
    
  • Quench: Add Catalase (10 U) to quench residual peroxide.

  • Assay: Measure residual specific activity immediately.

Diagram 2: Experimental Workflow

This DOT diagram outlines the logical flow of the screening protocol.

ProtocolWorkflow cluster_Treatment Treatment Groups Start Enzyme Prep (0.1 mg/mL) T1 Buffer Only Start->T1 T2 100mM Ectoine Start->T2 T3 100mM Floridoside Start->T3 Stress1 Thermal Stress 50°C / 30 min T1->Stress1 T2->Stress1 T3->Stress1 Stress2 Oxidative Spike 1mM H₂O₂ Stress1->Stress2 Readout Activity Assay (Absorbance/Fluor) Stress2->Readout

Caption: Workflow for distinguishing thermal vs. oxidative protection capabilities of the solutes.

Part 4: Application Recommendations

When to Choose Ectoine:
  • PCR Master Mixes: Ectoine does not interfere with polymerase activity and prevents thermal degradation during cycling.

  • Liquid Formulations: If the product is stored at 4°C or room temperature in liquid form, Ectoine's prevention of aggregation is superior.

  • High-Concentration Proteins: Ectoine reduces viscosity and prevents aggregation in antibody formulations (>100 mg/mL).

When to Choose Floridoside:
  • Lyophilized Powders: If the enzyme is freeze-dried, Floridoside's ability to hydrogen bond with the surface (replacing water) prevents denaturation during the drying phase.

  • Redox-Sensitive Enzymes: Enzymes like Papain or Nitrogenase that are easily inactivated by oxidation benefit from Floridoside's scavenging properties.

  • Cosmetic/Topical Enzymes: Floridoside has additional benefits for skin (anti-inflammatory) which may add value to the final product claims.

References

  • Bitop AG. Ectoin® natural – The Cell Protection Factor. Technical Whitepaper. Link

  • Lippert, K., & Galinski, E. A. (1992). Enzyme stabilization by ectoine-type compatible solutes: protection against heating, freezing and drying.[1] Applied Microbiology and Biotechnology. Link

  • Li, Y., et al. (2020). Floridoside Exhibits Antioxidant Properties by Activating HO-1 Expression via p38/ERK MAPK Pathway.[2][3][4] Marine Drugs.[3][5] Link

  • Bolen, D. W., & Baskakov, I. V. (2001). The osmophobic effect: natural selection of a thermodynamic force in protein folding.[6] Journal of Molecular Biology. Link

  • Manosroi, A., et al. (2010). Thermal stability and thermodynamics of enzymes in the presence of compatible solutes. Journal of Biological Sciences. Link

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: (2S)-Glycerol-O-beta-D-galactopyranoside

Executive Safety Summary & Risk Profile (2S)-Glycerol-O-beta-D-galactopyranoside (often utilized as a specific enzyme substrate or osmolyte analog) belongs to the glycoside family. While generally classified as non-hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

(2S)-Glycerol-O-beta-D-galactopyranoside (often utilized as a specific enzyme substrate or osmolyte analog) belongs to the glycoside family. While generally classified as non-hazardous under GHS standards (OSHA 29 CFR 1910.1200), the specific toxicological properties of this isomer have not been exhaustively investigated.[1]

The Scientist’s Perspective: In drug development and high-precision research, "Non-Hazardous" does not mean "No Precautions." The primary risks here are not acute toxicity, but rather:

  • Bioactivity: As a beta-galactosidase substrate, accidental inhalation or ingestion could trigger unexpected metabolic responses or sensitization.

  • Sample Integrity: Carbohydrate derivatives are often hygroscopic and prone to static charge. Your PPE protects the sample from nuclease/protease contamination as much as it protects you.

  • The "Unknown" Factor: Research chemicals with limited RTECS (Registry of Toxic Effects of Chemical Substances) data must be handled under the Precautionary Principle .

The PPE Matrix: Activity-Based Protection

Do not use a "one-size-fits-all" approach. Select PPE based on the specific operational phase.

Operational PhaseHazard LevelRespiratoryHand ProtectionEye/FaceBody
Storage & Transport Low (Sealed)Surgical Mask (Optional)Nitrile (Standard)Safety GlassesLab Coat
Weighing (Powder) Moderate (Dust)N95 or Fume Hood Nitrile (Double-glove) Safety GogglesLab Coat + Sleeves
Solubilization Low (Splash)Surgical MaskNitrile (Standard)Safety GlassesLab Coat
Spill Cleanup Moderate N95/P100 Nitrile (Thick >0.11mm)Safety GogglesLab Coat + Apron
Technical Rationale (Why this matters):
  • Glove Selection: Standard Nitrile (0.11 mm) is sufficient. Latex is discouraged due to potential protein contamination of the sample, not chemical resistance issues.

  • Respiratory: Glycoside powders are often fine particulates. Inhalation can cause mechanical irritation to the upper respiratory tract even if chemically inert. Use Local Exhaust Ventilation (LEV) or an N95 during weighing.

Operational Workflow: Handling & Solubilization

A. The "Static-Free" Weighing Protocol

Carbohydrate powders are notoriously prone to static electricity, causing the powder to "jump" or cling to spatulas. This leads to mass inaccuracy and potential aerosolization.

  • Environmental Control:

    • Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the vial.

    • Why: Neutralizing surface charge prevents the powder from dispersing as an aerosol.

  • Transfer Mechanism:

    • Use weighing paper rather than plastic boats (plastic generates static).

    • Use a stainless steel spatula (grounded through your hand/body) rather than plastic.

  • Self-Validating Step:

    • Check: If powder clings to the spatula tip, stop. Discharge static again. Do not proceed until the powder flows freely.

B. Solubilization Logic

(2S)-Glycerol-O-beta-D-galactopyranoside is highly water-soluble (hydrophilic).

  • Solvent Choice: Water, PBS, or cell culture media.

  • Vortexing: Cap tightly. Glycosides do not generate significant pressure, but ensure the seal is intact to prevent aerosol generation.

  • Filtration: If sterility is required, use a 0.22 µm PES (Polyethersulfone) filter.

    • Note: Avoid Nylon filters if protein impurities are suspected, though generally safe for pure glycosides.

Visualizing the Safety Logic

Diagram 1: PPE Decision Tree

This logic flow ensures you scale your protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Assess Task State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Quantity Quantity > 100mg? Solid->Quantity Splash Splash Hazard? Liquid->Splash HighRisk High Dust Risk: Use Fume Hood + N95 Safety Goggles Quantity->HighRisk Yes LowRisk Low Dust Risk: Balance Shield + Safety Glasses Quantity->LowRisk No SplashYes Safety Goggles + Nitrile Gloves Splash->SplashYes Yes SplashNo Safety Glasses + Nitrile Gloves Splash->SplashNo No

Caption: Decision logic for selecting PPE based on physical state and quantity handled.

Waste Management & Disposal

Disposal protocols must adhere to RCRA (Resource Conservation and Recovery Act) guidelines, even for non-hazardous biochemicals.

Waste TypeClassificationDisposal Method
Solid Waste Non-Hazardous Lab DebrisCollect in a dedicated solid waste container. Label "Non-Hazardous Carbohydrate Derivative." Do not throw in regular trash to avoid alarm.
Liquid Waste Non-Hazardous AqueousIf pH is 6-9 and no toxic solvents (e.g., DMSO > 10%) are present, drain disposal is often permitted (Check local EHS). Otherwise, collect in "Aqueous Waste."
Contaminated Sharps Biohazard/SharpsStandard sharps container.

Critical Prohibition: Never mix with oxidizers (e.g., Peroxides, Nitric Acid) in the waste stream. Carbohydrates are fuels; mixing with strong oxidizers can create an exothermic reaction.

Emergency Response Protocols

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a powder spill.

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Assess->Powder Liquid Liquid Solution Assess->Liquid WetWipe Cover with Wet Paper Towel (Prevent Dust) Powder->WetWipe CRITICAL STEP Absorb Absorb with Pads/Vermiculite Liquid->Absorb Scoop Scoop/Wipe into Bag WetWipe->Scoop Dispose Label & Dispose (EHS Protocol) Scoop->Dispose Absorb->Dispose

Caption: Step-by-step spill response emphasizing dust suppression for dry powders.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (carbohydrate dust can trigger asthmatic responses in sensitized individuals).

  • Eye Contact: Flush with water for 15 minutes.[1][2][3] Do not rub eyes (mechanical abrasion).

  • Skin Contact: Wash with soap and water.[1][2][3][4][5] No neutralizing agent required.

References

  • PubChem. (n.d.). (2S)-Glycerol-O-beta-D-galactopyranoside | C9H18O8.[6] National Library of Medicine. Retrieved February 22, 2026, from [Link]

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